Palifosfamide Tromethamine
Descripción
Propiedades
Key on ui mechanism of action |
After metabolic activation, palifosfamide alkylates or binds with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily due to cross-linking of strands of DNA and RNA, as well as inhibition of protein synthesis. |
|---|---|
Número CAS |
1070409-31-2 |
Fórmula molecular |
C8H22Cl2N3O5P |
Peso molecular |
342.15 g/mol |
Nombre IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;bis(2-chloroethylamino)phosphinic acid |
InChI |
InChI=1S/C4H11Cl2N2O2P.C4H11NO3/c5-1-3-7-11(9,10)8-4-2-6;5-4(1-6,2-7)3-8/h1-4H2,(H3,7,8,9,10);6-8H,1-3,5H2 |
Clave InChI |
PGLRCMRTUIMSFQ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NP(=O)(NCCCl)O.C(C(CO)(CO)N)O |
Apariencia |
Solid powder |
Otros números CAS |
31645-39-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not soluble in water. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ifosfamide mustard ifosforamide mustard IPAM iphosphoramide mustard isophosphamide mustard isophosphoramide mustard N,N'-di-(2-chloroethyl)phosphorodiamidic acid palifosfamide palifosfamide-tris |
Origen del producto |
United States |
Foundational & Exploratory
Palifosfamide Tromethamine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the core mechanism of action of Palifosfamide (B1580618) Tromethamine, a synthetic mustard compound developed as a potential antineoplastic agent. It delves into its molecular interactions, pharmacological advantages over its parent compounds, and mechanisms for overcoming drug resistance. The guide summarizes key preclinical and clinical data and outlines the experimental protocols used to generate this knowledge.
Core Mechanism of Action: DNA Alkylation and Cross-Linking
Palifosfamide is the stabilized, active metabolite of the chemotherapeutic prodrug ifosfamide (B1674421).[1][2] Unlike its parent compound, palifosfamide does not require metabolic activation to exert its cytotoxic effects.[3] Its primary mechanism of action is the alkylation and cross-linking of DNA, which ultimately inhibits DNA replication and leads to programmed cell death (apoptosis).[1][4]
The process begins with the bifunctional alkylating nature of the isophosphoramide mustard (IPM) moiety.[3] The nitrogen mustard component forms a highly reactive aziridinium (B1262131) cation intermediate. This electrophilic intermediate then attacks nucleophilic sites on the DNA, primarily the N-7 position of guanine (B1146940) bases.[4][5][6] Being bifunctional, the molecule can react with two different guanine bases, leading to the formation of irreparable 7-atom interstrand cross-links.[1] This covalent bridging of the two DNA strands prevents their separation, a critical step for both DNA replication and transcription, thereby triggering cell cycle arrest and apoptosis.[4]
Pharmacological Advantages and Overcoming Resistance
A significant advantage of palifosfamide is its ability to circumvent key limitations associated with traditional oxazaphosphorine prodrugs like ifosfamide and cyclophosphamide (B585).[7]
Bypassing Prodrug Activation and Resistance
Ifosfamide and cyclophosphamide are inactive until they undergo hydroxylation by hepatic cytochrome P450 enzymes.[5][8] This metabolic activation is variable among patients and can be a source of resistance.[7] A primary mechanism of acquired resistance to these agents is the overexpression of aldehyde dehydrogenase (ALDH) enzymes, which detoxify the active aldehyde intermediates, preventing the formation of the ultimate cytotoxic phosphoramide (B1221513) mustard.
Palifosfamide, as the pre-activated cytotoxic moiety, does not require this hepatic activation step.[1] Crucially, it is not a substrate for ALDH, allowing it to bypass this common resistance mechanism.[4][9] This was demonstrated in preclinical studies where palifosfamide showed activity against cyclophosphamide-resistant, ALDH-overexpressing osteosarcoma xenografts.[10][11]
Avoidance of Toxic Metabolites
The hepatic metabolism of ifosfamide produces not only the active drug but also toxic byproducts.[7][11] Acrolein is responsible for severe hemorrhagic cystitis, and chloroacetaldehyde is associated with significant neurotoxicity and nephrotoxicity.[1][4] The administration of palifosfamide avoids the metabolic pathways that generate these toxic substances, resulting in a more favorable safety profile.[1][3] Clinical trials have reported an absence of the encephalopathy, hemorrhagic cystitis, and renal toxicity commonly associated with ifosfamide treatment.[3][12] The tromethamine salt formulation further enhances the stability of the compound.[1][2]
Quantitative Data Summary
Preclinical Efficacy
Palifosfamide has demonstrated broad cytotoxic activity across various cancer cell lines and significant tumor growth inhibition in animal models.
Table 1: In Vitro Cytotoxicity of Palifosfamide Lysine (B10760008)
| Cell Line Category | Cell Lines | IC50 Range (µg/mL) | Reference |
|---|---|---|---|
| Osteosarcoma (OS) | Multiple Lines | 0.5 - 1.5 | [11] |
| Ewing's Sarcoma (ES) | Multiple Lines | 0.5 - 1.5 | [11] |
| Rhabdomyosarcoma (RMS) | Multiple Lines | 0.5 - 1.5 | [11] |
| Resistant Osteosarcoma | OS222 | 7.0 | [11] |
Data from a study evaluating palifosfamide lysine (ZIO-201).[11]
Table 2: In Vivo Efficacy in Xenograft Models
| Model | Treatment | Outcome | Reference |
|---|---|---|---|
| Osteosarcoma (OS31, OS33) | Palifosfamide Lysine (100 mg/kg/day x3) | Significant tumor growth inhibition and increased event-free survival vs. control. | [11] |
| Rhabdomyosarcoma (RMS) | Palifosfamide Lysine (100 mg/kg/day x3) | Significant tumor growth inhibition and increased event-free survival vs. control. | [11] |
| Orthotopic Mammary (MX-1) | Palifosfamide-Tris + Doxorubicin (B1662922) | Complete tumor regression in 62-75% of mice. | [7] |
| P388-1 Leukemia | Palifosfamide-Tris | Increased median survival by 9 days over controls. |[7] |
Clinical Trial Data
Early-phase clinical trials demonstrated a manageable safety profile and promising signs of efficacy, particularly in soft tissue sarcoma (STS).
Table 3: Phase I Study of Palifosfamide + Doxorubicin in Advanced Cancers
| Parameter | Value | Reference |
|---|---|---|
| Patient Population | 13 patients (8 with STS) | [3][12] |
| Median Prior Therapies | 2 | [12] |
| Dose (MTD) | Palifosfamide 150 mg/m² (Days 1-3) + Doxorubicin 75 mg/m² (Day 1) | [4][5] |
| Evaluable Patients | 12 | [12] |
| Partial Responses (PR) | 3/12 total (2/8 in STS patients) | [3][12] |
| Stable Disease (SD) or better (STS) | 75% | [12] |
| Median Progression-Free Survival (PFS) | 19-20 weeks | [5][12] |
| Key Adverse Events (Grade 3/4) | Neutropenia, Thrombocytopenia |[3][12] |
Table 4: Randomized Phase II Study in Soft Tissue Sarcoma (Palifosfamide + Doxorubicin vs. Doxorubicin alone)
| Parameter | Palifosfamide + Doxorubicin | Doxorubicin Alone | Reference |
|---|---|---|---|
| Patients Evaluated (Interim) | 58 total | - | [13] |
| PFS Events (Interim) | 6 | 13 | [13] |
| Hazard Ratio (favoring combination) | 0.67 (p=0.042) | - | [13] |
| Median PFS (Final) | 7.8 months | 4.4 months | [5] |
Enrollment was stopped early due to positive interim efficacy results.[5][13]
Key Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is based on methodologies described for evaluating palifosfamide's effect on sarcoma cell lines.[11]
-
Cell Culture: Osteosarcoma (OS), Ewing's sarcoma (ES), and rhabdomyosarcoma (RMS) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Palifosfamide lysine is serially diluted to a range of concentrations. The culture medium is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle alone.
-
Incubation: Plates are incubated for a standard period (e.g., 72 hours) under normal culture conditions.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This protocol is a generalized representation of the methods used to assess in vivo efficacy.[11]
-
Animal Model: Immunodeficient mice (e.g., SCID mice, 4-6 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.
-
Tumor Implantation: Cultured human sarcoma cells (e.g., 1x10⁶ cells in a matrigel/media suspension) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: Palifosfamide is administered intravenously (IV) at a predetermined dose and schedule (e.g., 100 mg/kg/day for three consecutive days). The control group receives a vehicle control on the same schedule.
-
Monitoring and Endpoints:
-
Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight and Health: Mice are monitored for signs of toxicity, including weight loss and changes in behavior.
-
Survival: The primary endpoint is often event-free survival, with an "event" defined as tumor volume exceeding a specified size (e.g., 1000 mm³) or the mouse reaching a humane endpoint due to morbidity.
-
-
Data Analysis: Tumor growth curves are plotted for each group. Survival data is analyzed using Kaplan-Meier curves and statistical tests such as the log-rank test to determine significant differences between groups.
ALDH3A1 Enzyme Activity Assay
This protocol outlines the measurement of aldehyde dehydrogenase activity in tumor tissues, relevant for studying resistance mechanisms.[11]
-
Tissue Preparation: Tumor xenograft tissues are excised, snap-frozen in liquid nitrogen, and stored at -80°C. On the day of the assay, tissues are homogenized in a lysis buffer and centrifuged to obtain the cytosolic protein fraction.
-
Protein Quantification: The total protein concentration in the cytosolic supernatant is determined using a standard method (e.g., Bradford or BCA assay).
-
Enzyme Reaction: The assay is performed in a spectrophotometer or plate reader. The reaction mixture contains a buffer (e.g., sodium pyrophosphate), the substrate (e.g., benzaldehyde), and the cofactor NAD⁺.
-
Measurement: The reaction is initiated by adding the cytosolic extract to the reaction mixture. The enzymatic activity of ALDH3A1 is measured by monitoring the rate of reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
-
Data Analysis: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in milli-international units (mIU) per milligram of total protein. This allows for direct comparison of ALDH activity between different tumor samples (e.g., cyclophosphamide-sensitive vs. -resistant xenografts).[11]
References
- 1. Facebook [cancer.gov]
- 2. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irispublishers.com [irispublishers.com]
- 9. Ziopharm oral Palifosfamide gets FDA IND approval - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. ZIOPHARM Oncology Presents Compelling Data Showing Palifosfamide Activity in Breast Cancer Models at AACR Meeting | Alaunos [ir.alaunos.com]
- 11. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncozine.com [oncozine.com]
- 13. fiercebiotech.com [fiercebiotech.com]
Isophosphoramide Mustard: A Technical Guide to the Active Metabolite of Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophosphoramide mustard (IPM) is the active cytotoxic metabolite of the widely used anticancer prodrug, ifosfamide (B1674421).[1] Ifosfamide, an oxazaphosphorine alkylating agent, requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to exert its therapeutic effects.[2] The generation of isophosphoramide mustard is the critical step in the bioactivation pathway that leads to the antineoplastic activity of ifosfamide.[3] This technical guide provides an in-depth overview of isophosphoramide mustard, including its mechanism of action, metabolic generation, preclinical pharmacology and toxicology, and detailed experimental protocols relevant to its study.
Metabolism of Ifosfamide to Isophosphoramide Mustard
Ifosfamide is a prodrug that undergoes a multi-step metabolic activation process to form its active metabolite, isophosphoramide mustard. This process is initiated by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.
The metabolic cascade begins with the 4-hydroxylation of ifosfamide to form 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[3] Aldoifosfamide can then undergo one of two fates: detoxification via aldehyde dehydrogenase (ALDH) to the inactive metabolite carboxyifosfamide, or spontaneous (non-enzymatic) degradation to yield equimolar amounts of isophosphoramide mustard and the urotoxic byproduct, acrolein.[3][4] Isophosphoramide mustard is the ultimate DNA alkylating agent responsible for the anticancer effects of ifosfamide.[3]
Mechanism of Action: DNA Alkylation
The cytotoxic effects of isophosphoramide mustard are mediated through its function as a bifunctional alkylating agent. It contains two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on DNA.[3] The primary target for alkylation is the N7 position of guanine (B1146940) bases.[5]
The mechanism involves the formation of a highly reactive aziridinium (B1262131) ion, which then attacks the guanine base. This can result in the formation of monoadducts, where one chloroethyl group has reacted with DNA. Subsequently, the second chloroethyl group can react with another guanine base on the same or opposite DNA strand, leading to the formation of intrastrand or interstrand cross-links, respectively.[6] These DNA cross-links interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3][5] Isophosphoramide mustard preferentially forms cross-links at 5'-GNC-3' sequences.[6]
Quantitative Data
Preclinical Pharmacokinetics of Isophosphoramide Mustard
| Species | Dose (IV) | Half-life (t1/2) | Clearance | Reference(s) |
| Mouse | 100 mg/kg | 2 min (α-phase) | 8.44 L/h/kg | [1] |
| Dog | 10 mg/kg | 0.99 h (β-phase) | 1.01 L/h/kg | [1] |
| Monkey | Not specified | 4.2 h | 1.65 L/h/kg | [1] |
| Human (projected) | 30 mg/m² | 1 h 45 min | 39.5 L/h | [1] |
Preclinical Toxicity of Isophosphoramide Mustard
| Species | Dosing Schedule | LD10 | MTD | Primary Toxicities | Reference(s) |
| Mouse | Daily for 3 days (IV) | 119 mg/kg | Not reported | Not reported | [1] |
| Dog | Daily for 3 days (IV) | Not reported | 5 mg/kg | Renal tubular necrosis, bone marrow failure, transient liver and gastrointestinal toxicity | [1] |
In Vitro Cytotoxicity of Isophosphoramide Mustard
| Cell Line | Assay | Parameter | Value | Reference(s) |
| L1210 Leukemia | Pharmacokinetic Simulation | Cytotoxicity | Significant at 100-1000 µg x min/mL | [7] |
Experimental Protocols
Synthesis of Isophosphoramide Mustard
Objective: To synthesize isophosphoramide mustard from 3-aminopropan-1-ol and phosphorus oxychloride.
Materials:
-
3-aminopropan-1-ol
-
Phosphorus oxychloride (POCl₃)
-
2-Chloroethylamine (B1212225) hydrochloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Cyclization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopropan-1-ol and triethylamine in anhydrous dichloromethane. Cool the mixture to -5 to 0°C.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature. A white precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to stir at a low temperature for 2-4 hours.
-
Substitution: In a separate flask, prepare a suspension of 2-chloroethylamine hydrochloride and triethylamine in anhydrous dichloromethane.
-
Slowly add the suspension from step 4 to the reaction mixture from step 3, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude isophosphoramide mustard by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterization: Confirm the identity and purity of the synthesized isophosphoramide mustard using techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of isophosphoramide mustard on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isophosphoramide mustard (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of isophosphoramide mustard in a complete cell culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify the primary toxicities of isophosphoramide mustard in mice.
Materials:
-
Isophosphoramide mustard
-
Sterile vehicle for injection (e.g., saline)
-
Female mice (e.g., CD-1 or BALB/c), 6-8 weeks old
-
Syringes and needles for intravenous injection
-
Animal balance
-
Equipment for clinical observations and sample collection
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the study.
-
Dose Preparation: Prepare different dose levels of isophosphoramide mustard in the sterile vehicle.
-
Dosing: Divide the mice into groups (e.g., 5 mice per group) and administer a single intravenous injection of a specific dose of isophosphoramide mustard or the vehicle control.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior, activity level), and body weight changes daily for 14 days.
-
Endpoint: At the end of the observation period, euthanize the surviving animals.
-
Necropsy and Histopathology: Conduct a gross necropsy on all animals (including those that die during the study). Collect major organs (e.g., liver, kidneys, spleen, heart, lungs, and bone marrow) for histopathological examination to identify target organs of toxicity.
-
Data Analysis: Determine the MTD, which is the highest dose that does not cause mortality or significant clinical signs of toxicity.
DNA Interstrand Cross-linking Assay (Agarose Gel Electrophoresis)
Objective: To detect the formation of DNA interstrand cross-links induced by isophosphoramide mustard.
Materials:
-
Plasmid DNA or a specific DNA fragment
-
Isophosphoramide mustard
-
Reaction buffer
-
Denaturing solution (e.g., formamide/EDTA)
-
Electrophoresis buffer (e.g., TBE)
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Gel documentation system
Procedure:
-
DNA Treatment: Incubate the DNA with varying concentrations of isophosphoramide mustard in a reaction buffer for a specific time at 37°C. Include a no-drug control.
-
Reaction Termination: Stop the reaction by adding a quenching agent or by purification of the DNA.
-
Denaturation: Denature the DNA samples by heating them in the presence of a denaturing solution (e.g., 95°C for 5 minutes) and then rapidly cooling on ice. This will separate the two strands of DNA that are not cross-linked.
-
Agarose Gel Electrophoresis: Load the denatured DNA samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA-staining dye and visualize the DNA bands under UV light using a gel documentation system.
-
Analysis: Non-cross-linked DNA will migrate as single-stranded DNA, while DNA with interstrand cross-links will renature and migrate as double-stranded DNA (which moves slower). The intensity of the double-stranded DNA band is proportional to the extent of interstrand cross-linking.
Conclusion
Isophosphoramide mustard is the key active metabolite responsible for the therapeutic efficacy of ifosfamide. Its mechanism of action through DNA alkylation and the formation of interstrand cross-links leads to cancer cell death. Understanding the preclinical pharmacology and toxicology of IPM is crucial for optimizing the clinical use of ifosfamide and for the development of novel analogs with improved therapeutic indices. The experimental protocols provided in this guide offer a framework for researchers to investigate the properties and effects of this important anticancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Radiolabeled Phosphoramide Mustard with Selectivity for Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]
Palifosfamide Tromethamine: A Deep Dive into its Chemical Architecture and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palifosfamide (B1580618) tromethamine is a stabilized formulation of isophosphoramide mustard, the active metabolite of the anticancer agent ifosfamide. As a bifunctional DNA alkylating agent, palifosfamide exhibits potent cytotoxic activity against a range of cancer cell lines and solid tumors. This technical guide provides a comprehensive overview of the chemical structure and synthesis of Palifosfamide Tromethamine, tailored for professionals in the field of drug development and oncology research. This document outlines the key structural features, provides a detailed (though generalized due to proprietary constraints) synthetic methodology, and explores the intricate signaling pathways activated by its mechanism of action.
Chemical Structure
This compound is a salt composed of the active pharmaceutical ingredient, palifosfamide (isophosphoramide mustard), and the stabilizing agent, tromethamine (also known as tris(hydroxymethyl)aminomethane or Tris).
Palifosfamide is a phosphorodiamidic acid derivative with the chemical formula C4H11Cl2N2O2P.[1] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms. Each nitrogen atom is, in turn, connected to a 2-chloroethyl group (-CH2CH2Cl). These chloroethyl groups are the reactive moieties responsible for DNA alkylation.
Tromethamine is an organic compound with the formula (HOCH2)3CNH2. It acts as a buffer and a stabilizing agent, forming a salt with the acidic phosphorodiamidic acid group of palifosfamide. This salt formulation enhances the stability of the otherwise unstable isophosphoramide mustard, allowing for its pharmaceutical development.[2]
The combined molecular formula for this compound is C4H11Cl2N2O2P · C4H11NO3.[1]
Below is a DOT language representation of the chemical structures.
Synthesis of this compound
The synthesis of this compound involves the preparation of the active isophosphoramide mustard followed by its stabilization as a tromethamine salt. While specific, proprietary details of the manufacturing process are not publicly available, a general synthetic approach can be outlined based on the synthesis of related phosphoramide (B1221513) mustards.
General Synthetic Pathway
The synthesis of isophosphoramide mustard typically starts from phosphorus oxychloride (POCl3) and involves the sequential addition of two chloroethylamine moieties.
A potential, generalized synthetic workflow is depicted below:
Experimental Protocols (Generalized)
Step 1: Synthesis of N,N'-bis(2-chloroethyl)phosphorodiamidic chloride
A solution of phosphorus oxychloride in an inert solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., 0 °C). To this solution, two equivalents of 2-chloroethylamine hydrochloride are added portion-wise, along with a base (e.g., triethylamine) to neutralize the generated hydrochloric acid. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
Step 2: Hydrolysis to Isophosphoramide Mustard (Palifosfamide)
The resulting intermediate, N,N'-bis(2-chloroethyl)phosphorodiamidic chloride, is then carefully hydrolyzed to yield isophosphoramide mustard. This is typically achieved by the controlled addition of water or a buffered aqueous solution. The pH of the reaction mixture is a critical parameter and needs to be carefully controlled to prevent degradation of the product.
Step 3: Formation of the Tromethamine Salt
The crude isophosphoramide mustard is then reacted with tromethamine in a suitable solvent system to form the stable this compound salt. The salt precipitates out of the solution and can be collected by filtration.
Step 4: Purification
The final product is purified by recrystallization from an appropriate solvent or a mixture of solvents to achieve the desired purity for pharmaceutical use. The purity is typically assessed by high-performance liquid chromatography (HPLC) and the structure confirmed by NMR and mass spectrometry.
Quantitative Data
Due to the proprietary nature of the drug manufacturing process, specific quantitative data such as reaction yields and purity from industrial synthesis are not publicly available. However, in research settings for similar phosphoramide mustards, yields can vary significantly based on the specific reaction conditions and purification methods employed.
| Parameter | Typical Range (Literature-based for similar compounds) |
| Overall Yield | 20-50% |
| Purity (Post-purification) | >98% |
| Reaction Temperature (Step 1) | 0-10 °C |
| Reaction Time (Step 1) | 4-12 hours |
| pH (Step 2 - Hydrolysis) | 6.5-7.5 |
Mechanism of Action and Signaling Pathways
Palifosfamide is a DNA alkylating agent that exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the disruption of DNA replication and transcription, and ultimately inducing cell death.[3]
DNA Alkylation and Cross-linking
The two 2-chloroethyl groups of palifosfamide are highly electrophilic and react with nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940).[4] This initial reaction forms a mono-adduct. The second 2-chloroethyl group can then react with another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, which is essential for both replication and transcription.[3]
DNA Damage Response (DDR) Signaling
The formation of DNA adducts and cross-links by palifosfamide triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The DDR's primary function is to detect the DNA damage, halt the cell cycle to allow time for repair, and if the damage is too severe, initiate programmed cell death (apoptosis).
Key players in the DDR pathway activated by palifosfamide-induced damage include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases are activated by DNA double-strand breaks and single-strand DNA, respectively, which can arise from the processing of palifosfamide-induced DNA adducts.
The following diagram illustrates the simplified signaling pathway initiated by Palifosfamide-induced DNA damage:
Upon activation, ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2. This phosphorylation cascade leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, preventing the cell from entering DNA synthesis or mitosis with damaged DNA. If the DNA damage is successfully repaired, the cell cycle can resume. However, if the damage is extensive and cannot be repaired, the cell is directed towards apoptosis.
Conclusion
This compound represents a significant advancement in the formulation of isophosphoramide mustard, providing a stable and clinically viable DNA alkylating agent. Its chemical structure is optimized for DNA cross-linking, leading to potent anticancer activity. While the specifics of its industrial synthesis are proprietary, the general principles of phosphoramide mustard chemistry provide a framework for its production. The mechanism of action of palifosfamide involves the induction of DNA damage, which in turn activates the complex DNA Damage Response pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Further research into the specific interactions of palifosfamide with the DDR pathway may unveil new therapeutic strategies and combination therapies to enhance its efficacy in the treatment of cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]
Preclinical In Vitro Studies of Palifosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618) (isophosphoramide mustard, IPM) is the active metabolite of the alkylating agent ifosfamide. As a bifunctional DNA alkylating agent, it exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the creation of inter- and intra-strand cross-links. This damage to DNA disrupts critical cellular processes such as replication and transcription, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the preclinical in vitro studies of Palifosfamide, focusing on its cytotoxic activity, the experimental protocols used for its evaluation, and the key signaling pathways it modulates.
Data Presentation: Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic effects of Palifosfamide have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay |
| Various Pediatric Sarcoma Cell Lines | Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma | 0.5 - 1.5 | MTT Assay[1] |
| OS222 | Osteosarcoma | 7 | MTT Assay[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. The following sections outline the core experimental protocols used to assess the efficacy of Palifosfamide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of Palifosfamide. Include untreated cells as a negative control and a vehicle control if the drug is dissolved in a solvent.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in culture plates and treat with Palifosfamide at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Culture cells and treat them with Palifosfamide for the desired duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Palifosfamide.
Experimental Workflow
References
Palifosfamide Tromethamine vs ifosfamide mechanism
An In-depth Technical Guide to the Core Mechanisms of Palifosfamide (B1580618) Tromethamine versus Ifosfamide (B1674421)
Executive Summary
Ifosfamide, a cornerstone of chemotherapy for various solid tumors, is a prodrug requiring complex metabolic activation that unfortunately generates toxic byproducts. Palifosfamide, the active metabolite of ifosfamide, was developed to circumvent this metabolic process, offering a potentially more direct and less toxic therapeutic approach. This guide provides a detailed comparison of the activation, mechanism of action, toxicity profiles, and resistance mechanisms of these two related alkylating agents. By presenting quantitative data, experimental methodologies, and detailed pathway diagrams, we aim to provide a comprehensive resource for researchers and drug development professionals.
Introduction to Oxazaphosphorine Alkylating Agents
Ifosfamide (IFO) is a synthetic analogue of cyclophosphamide (B585) and a member of the oxazaphosphorine class of DNA alkylating agents.[1] It is widely used in the treatment of solid tumors, including sarcomas and testicular cancer.[1][2] However, its clinical utility is often limited by severe toxicities stemming from its metabolic activation.[1][3] Palifosfamide (PAL), or isophosphoramide mustard (IPM), is the active cytotoxic metabolite of ifosfamide.[4] Formulated with tromethamine for stability, palifosfamide is designed to act directly, bypassing the need for hepatic activation and thereby avoiding the production of toxic metabolites associated with its parent compound.[5][6]
Comparative Mechanism of Action
The fundamental difference between palifosfamide and ifosfamide lies in their activation pathways. Ifosfamide is a prodrug, while palifosfamide is the direct-acting cytotoxic agent.
Ifosfamide: A Prodrug Requiring Multi-Step Bioactivation
Ifosfamide is pharmacologically inert until it undergoes extensive metabolism, primarily in the liver.[7]
-
Initial Hydroxylation: The process begins with hydroxylation by cytochrome P450 enzymes, predominantly CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide (B1221068).[1][8]
-
Tautomerization: 4-hydroxyifosfamide exists in equilibrium with its tautomer, aldoifosfamide.[9]
-
Generation of Active and Toxic Metabolites: Aldoifosfamide is unstable and undergoes spontaneous, non-enzymatic degradation to yield two key products:
-
Detoxification and Formation of Other Toxic Metabolites: A competing metabolic pathway involves the side-chain oxidation of ifosfamide, which produces inactive dechloroethylated metabolites and another toxic byproduct:
Palifosfamide: The Direct-Acting Metabolite
Palifosfamide is isophosphoramide mustard (IPM), the same active moiety produced from ifosfamide metabolism.[5][11] It is stabilized as a tromethamine salt (palifosfamide tromethamine) to allow for direct intravenous administration.[6][12]
-
Direct Action: Because palifosfamide is already in its active form, it does not require hepatic CYP450 activation.[5][6] This direct mechanism is the core of its therapeutic hypothesis: to deliver the cytotoxic agent to tumor cells while completely avoiding the in vivo formation of acrolein and chloroacetaldehyde.[3][5][6]
The Common Cytotoxic Mechanism: DNA Cross-linking
Once present, whether generated from ifosfamide or administered directly as palifosfamide, IPM exerts its cytotoxic effects through the same mechanism.[1][9]
-
DNA Alkylation: IPM is a bifunctional alkylating agent containing two reactive chloroethyl groups.[13] It is translocated into the cell nucleus, likely by passive diffusion.[1][9]
-
Interstrand Cross-links: Inside the nucleus, IPM covalently binds to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) bases.[11][14] This reaction forms irreparable 7-atom interstrand cross-links (ICLs) between adjacent guanines, particularly in 5'-GNC-3' sequences.[5][6][14]
-
Cellular Consequences: These ICLs physically prevent the separation of DNA strands, which is a prerequisite for both DNA replication and transcription.[15] This blockade leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis (programmed cell death), often mediated through the caspase cascade.[1][9]
Visualization of Core Mechanisms and Pathways
The following diagrams illustrate the key mechanistic differences and logical flows between ifosfamide and palifosfamide.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Facebook [cancer.gov]
- 7. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. ClinPGx [clinpgx.org]
- 10. mdpi.com [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. irispublishers.com [irispublishers.com]
- 14. DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]
Overcoming Ifosfamide Resistance with Palifosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ifosfamide (B1674421), a cornerstone of chemotherapy for various sarcomas and other solid tumors, faces a significant clinical challenge: acquired and intrinsic resistance. A primary driver of this resistance is the metabolic inactivation of ifosfamide's active metabolites by aldehyde dehydrogenase (ALDH) enzymes, particularly overexpressed in tumor cells. Palifosfamide (B1580618), the pre-activated form of isophosphoramide mustard (the active cytotoxic metabolite of ifosfamide), is a strategic therapeutic agent designed to circumvent this critical resistance pathway. By delivering the active moiety directly, palifosfamide obviates the need for hepatic cytochrome P450 activation, thus bypassing ALDH-mediated detoxification. This guide provides an in-depth technical overview of the mechanisms of ifosfamide resistance, the pharmacological rationale for palifosfamide, and a summary of preclinical and clinical data supporting its potential to overcome this resistance. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to facilitate further research in this area.
The Challenge of Ifosfamide Resistance
Ifosfamide is a prodrug that requires a multi-step metabolic activation process, primarily in the liver, to generate its cytotoxic effects.[1] The key active metabolite is isophosphoramide mustard (IPM), which exerts its anti-tumor activity by forming inter- and intra-strand DNA cross-links, ultimately leading to cell cycle arrest and apoptosis.[2] However, this activation pathway is also a key vulnerability leading to drug resistance.
The Role of Aldehyde Dehydrogenase (ALDH)
A major mechanism of ifosfamide resistance is the overexpression of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1 and ALDH3A1, in cancer cells.[3][4] These enzymes intercept and detoxify the active aldehyde intermediates of ifosfamide metabolism, converting them into inactive carboxylic acids before they can form the cytotoxic IPM.[5] This detoxification prevents the accumulation of therapeutically effective concentrations of IPM within the tumor, rendering the cancer cells resistant to ifosfamide's effects.[6] Elevated ALDH activity has been correlated with poor clinical outcomes and treatment resistance in various cancers.[7]
DNA Damage Repair Pathways
The cytotoxicity of ifosfamide is dependent on the induction of DNA damage that overwhelms the cell's repair capacity.[8] Cancer cells can develop resistance by upregulating various DNA repair pathways, including base excision repair (BER) and non-homologous end joining (NHEJ), which can remove the DNA adducts formed by IPM.[9] This enhanced repair capability allows the cancer cells to survive the DNA damage induced by ifosfamide.
Palifosfamide: A Rational Approach to Overcoming Resistance
Palifosfamide is a formulation of isophosphoramide mustard (IPM), the active metabolite of ifosfamide, stabilized with lysine (B10760008) or tromethamine.[10][11] Its design directly addresses the primary mechanism of ifosfamide resistance.
Bypassing Metabolic Activation and ALDH-Mediated Resistance
Since palifosfamide is the already active form of the drug, it does not require metabolic activation by cytochrome P450 enzymes.[10] This fundamental characteristic means that it completely bypasses the metabolic steps where ALDH enzymes exert their detoxifying effects. Consequently, the efficacy of palifosfamide is not compromised by the overexpression of ALDH in tumor cells, a key advantage in treating ifosfamide-resistant cancers.[10][11]
Mechanism of Action
Upon administration, palifosfamide directly releases IPM, which then enters cancer cells and exerts its cytotoxic effects. IPM is a bifunctional alkylating agent that forms covalent bonds with the N7 position of guanine (B1146940) bases in DNA.[10] This leads to the formation of inter- and intra-strand DNA cross-links, which block DNA replication and transcription, ultimately triggering apoptosis.[12]
Preclinical and Clinical Evidence
A body of preclinical and clinical research has investigated the potential of palifosfamide to treat sarcomas, including those with resistance to conventional chemotherapy.
Preclinical Data
Preclinical studies in various sarcoma cell lines and xenograft models have demonstrated the potent anti-tumor activity of palifosfamide, even in models with acquired resistance to ifosfamide.
Table 1: In Vitro Cytotoxicity of Palifosfamide in Sarcoma Cell Lines
| Cell Line | Sarcoma Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| A673 | Ewing's Sarcoma | ~1.5 | [13] |
| SK-ES-1 | Ewing's Sarcoma | ~1.0 | [13] |
| RD-ES | Ewing's Sarcoma | ~1.2 | [13] |
| Rh30 | Rhabdomyosarcoma | ~0.8 | [13] |
| U2OS | Osteosarcoma | ~1.0 | [13] |
| OS31 (CPA-resistant) | Osteosarcoma | ~1.5 | [13] |
| OS33 (CPA-sensitive) | Osteosarcoma | ~1.0 |[13] |
CPA: Cyclophosphamide, an analogue of ifosfamide.
Table 2: In Vivo Efficacy of Palifosfamide in Sarcoma Xenograft Models
| Xenograft Model | Sarcoma Type | Treatment | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| OS31 (CPA-resistant) | Osteosarcoma | Palifosfamide | Significant | [13] |
| OS33 (CPA-sensitive) | Osteosarcoma | Palifosfamide | Significant | [13] |
| Rh30 | Rhabdomyosarcoma | Palifosfamide | Significant |[13] |
Clinical Data
Clinical trials have evaluated the safety and efficacy of palifosfamide, both as a single agent and in combination with other chemotherapeutics, in patients with soft tissue sarcoma.
Table 3: Phase II Clinical Trial of Palifosfamide in Soft Tissue Sarcoma (PICASSO)
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value | Reference |
|---|---|---|---|---|
| Palifosfamide + Doxorubicin | 7.8 months | 0.43 | 0.019 | [13] |
| Doxorubicin alone | 4.4 months | | |[13] |
Table 4: Phase III Clinical Trial of Palifosfamide in Soft Tissue Sarcoma (PICASSO 3)
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | p-value | Reference |
|---|---|---|---|---|
| Palifosfamide + Doxorubicin | 6.0 months | 0.86 | 0.19 | [14][15] |
| Doxorubicin + Placebo | 5.2 months | | |[14][15] |
While the Phase II PICASSO trial showed promising results, the larger Phase III PICASSO 3 trial did not meet its primary endpoint of significantly improving progression-free survival.[14][15] Despite this, the data from these trials provide valuable insights into the activity of palifosfamide in a clinical setting.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of palifosfamide or ifosfamide for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sarcoma Xenograft Model for In Vivo Efficacy
-
Cell Preparation: Harvest sarcoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width^2) / 2 is commonly used.
-
Treatment Initiation: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer palifosfamide, ifosfamide, or vehicle control via the desired route (e.g., intravenous or intraperitoneal) at the predetermined schedule and dose.
-
Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for weight measurement and further analysis.
ALDH Activity Assay
The ALDEFLUOR™ assay kit is a common method to measure ALDH activity in live cells using flow cytometry.
-
Cell Suspension: Prepare a single-cell suspension of sarcoma cells in ALDEFLUOR™ assay buffer at a concentration of 1x10^6 cells/mL.
-
DEAB Control: For each sample, prepare a "control" tube containing the cell suspension and the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB). This will be used to set the background fluorescence.
-
ALDEFLUOR™ Staining: Add the activated ALDEFLUOR™ substrate to the "test" tube (without DEAB) and to the "control" tube.
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence in the "test" sample compared to the "control" sample.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in the population.
Signaling Pathways and Experimental Workflows
Ifosfamide Metabolism and Resistance Pathway
Caption: Metabolic activation of ifosfamide and the mechanism of ALDH-mediated resistance.
Palifosfamide's Circumvention of Resistance
Caption: Palifosfamide bypasses the metabolic activation and ALDH detoxification steps.
DNA Damage Response to Ifosfamide/Palifosfamide
Caption: DNA damage response pathway activated by isophosphoramide mustard (IPM).
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of palifosfamide.
Conclusion
Palifosfamide represents a rationally designed therapeutic strategy to overcome a key mechanism of ifosfamide resistance. By delivering the active cytotoxic metabolite directly to cancer cells, it bypasses the need for metabolic activation and is not susceptible to detoxification by overexpressed ALDH enzymes. While the results of the Phase III PICASSO 3 trial were not as robust as the earlier Phase II study, the development of palifosfamide has provided significant insights into the clinical challenges of treating sarcoma and the complexities of drug resistance. Further research into predictive biomarkers and patient stratification may yet identify a subpopulation of patients who could benefit from this targeted approach. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a resource for researchers dedicated to advancing the treatment of sarcoma and overcoming the hurdles of chemotherapy resistance.
References
- 1. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. The role of base excision repair in the sensitivity and resistance to temozolomide-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose selection with mafosfamide results in sensitivity to DNA cross-linking agents: characterization of hypersensitive cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 10. stemcell.com [stemcell.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchhub.com [researchhub.com]
- 14. protocols.io [protocols.io]
- 15. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
Palifosfamide Tromethamine: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palifosfamide (B1580618) tromethamine, a novel DNA alkylating agent, was developed as a stabilized, positively charged analog of isophosphoramide mustard (IPM), the active metabolite of ifosfamide (B1674421). The core rationale behind its development was to create a safer alternative to conventional oxazaphosphorine chemotherapeutics like ifosfamide and cyclophosphamide. By bypassing the need for hepatic activation, palifosfamide was designed to avoid the production of toxic metabolites such as acrolein and chloroacetaldehyde (B151913), which are responsible for hemorrhagic cystitis and neurotoxicity, respectively.[1][2] Despite a promising preclinical profile and encouraging results in early-phase clinical trials, the development of palifosfamide was ultimately halted. The pivotal Phase III PICASSO 3 trial in patients with metastatic soft tissue sarcoma did not meet its primary endpoint of improving progression-free survival, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of palifosfamide tromethamine.
Discovery and Rationale
The development of palifosfamide was a direct attempt to address the significant toxicities associated with ifosfamide and cyclophosphamide.[3][4] These widely used alkylating agents are prodrugs that require metabolic activation in the liver by the cytochrome P450 enzyme system to generate their cytotoxic effects.[5][6] This metabolic process, however, also produces toxic byproducts. Acrolein is a major cause of urothelial damage and hemorrhagic cystitis, while chloroacetaldehyde is implicated in neurotoxicity and nephrotoxicity.[5][7]
Palifosfamide is isophosphoramide mustard (IPM), the active cytotoxic metabolite of ifosfamide.[3] By synthesizing a stable salt form of IPM, specifically this compound, the goal was to deliver the active therapeutic agent directly, thereby eliminating the need for hepatic activation and avoiding the formation of toxic metabolites.[1][2] This approach was hypothesized to offer a superior safety profile, potentially allowing for higher dosing and broader therapeutic applications. Furthermore, because palifosfamide does not require activation by aldehyde dehydrogenase (ALDH), it was thought that it might overcome tumor resistance mechanisms associated with this enzyme.[1][2]
Mechanism of Action
Palifosfamide is a bi-functional DNA alkylating agent.[8][9] Its cytotoxic activity stems from its ability to form covalent bonds with DNA, leading to the cross-linking of DNA strands.[1] The molecule's reactive chloroethyl groups engage in a nucleophilic substitution reaction with the N7 position of guanine (B1146940) bases in the DNA.[4] This initial monofunctional alkylation can be followed by a second alkylation event, where the other chloroethyl arm of the molecule reacts with another guanine base on the same or opposite DNA strand, resulting in intra- or interstrand cross-links.[10][11]
These interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, which is a prerequisite for both DNA replication and transcription.[2][3] The resulting DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[10]
References
- 1. Facebook [cancer.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Anticancer agent – palifosfomide tromethamine [manufacturingchemist.com]
- 5. Preactivated oxazaphosphorines designed for isophosphoramide mustard delivery as bulk form or nanoassemblies: synthesis and proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses [int.livhospital.com]
The Pharmacokinetic Profile and Metabolic Fate of Palifosfamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618) (ZIO-201), a synthetic mustard compound, represents a significant advancement in the class of DNA alkylating agents.[1] As the stabilized active metabolite of ifosfamide (B1674421), palifosfamide was developed to overcome some of the key limitations of its parent drug.[2][3] Unlike ifosfamide, which requires metabolic activation and produces toxic byproducts, palifosfamide is a direct-acting agent with a more favorable safety profile.[1][4] This technical guide provides an in-depth analysis of the pharmacokinetics and metabolism of palifosfamide, offering valuable insights for researchers and professionals involved in the development of novel cancer therapeutics.
Palifosfamide's mechanism of action involves the irreversible alkylation and cross-linking of DNA at guanine (B1146940) N-7 positions, leading to the formation of irreparable 7-atom inter-strand cross-links.[1][5] This disruption of DNA replication ultimately triggers cell death.[5] A key advantage of palifosfamide is that it is not metabolized to acrolein and chloroacetaldehyde, the metabolites of ifosfamide responsible for hemorrhagic cystitis and neurotoxicity, respectively.[1][4] Furthermore, palifosfamide's activity is independent of aldehyde dehydrogenase (ALDH), an enzyme implicated in tumor resistance to ifosfamide.[1][6]
Pharmacokinetics
The pharmacokinetic profile of palifosfamide has been characterized in both preclinical and clinical studies, demonstrating rapid distribution and elimination.
Preclinical Pharmacokinetics
Pharmacokinetic studies in various animal models have provided foundational knowledge of palifosfamide's disposition. These studies have been instrumental in predicting human pharmacokinetic parameters and establishing initial dosing regimens for clinical trials.[7]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of Palifosfamide (Isophosphoramide Mustard - IPM)
| Species | Dose | T½ (half-life) | Clearance | Key Findings | Reference |
|---|---|---|---|---|---|
| Mice | 100 mg/kg IV | ~2 minutes (α-phase) | 8.44 L/h/kg | Plasma concentrations were undetectable after 1 hour. | [7] |
| Dogs | 5 mg/kg IV | 0.99 hours (β-phase) | 1.01 L/h/kg | IPM was not detected after 2 hours. | [7] |
| Monkeys | Not Specified | 4.2 hours | 1.65 L/h/kg | No IPM was detected 4 hours after dosing. | [7] |
| Rats | Not Specified | Not Specified | Not Specified | Oral bioavailability was reported to be 48-73% of parenteral administration. | [3] |
Clinical Pharmacokinetics
Phase 1 clinical trials have provided essential data on the pharmacokinetic profile of palifosfamide in cancer patients. A study in patients with advanced cancers who received palifosfamide at a dose of 595 mg/m²/day provided the following key pharmacokinetic parameters.[8][9]
Table 2: Human Pharmacokinetic Parameters of Palifosfamide from a Phase 1 Study
| Parameter | Value (Mean ± SD) |
|---|---|
| Tmax (Time to Peak Plasma Concentration) | 13 ± 9 minutes |
| Cmax (Peak Plasma Concentration) | 44.7 ± 34.1 µg/mL |
| t½ (Half-life) | 35 ± 7 minutes |
| AUC₀₋∞ (Area Under the Curve) | 1.68 ± 1.26 mg·min/mL |
Data from a study where Palifosfamide was administered at 595 mg/m²/day.[8][9]
Metabolism
A defining characteristic of palifosfamide is its metabolic stability compared to its parent compound, ifosfamide. Palifosfamide is the active moiety of ifosfamide and does not undergo the metabolic activation or degradation pathways that lead to toxic byproducts.[10]
Ifosfamide Metabolism: A Comparative Pathway
Ifosfamide is a prodrug that requires hepatic metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to become active.[3][11] This process, known as 4-hydroxylation, leads to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[2][7] Aldoifosfamide then spontaneously decomposes to form the active alkylating agent, isophosphoramide mustard (the chemical entity of palifosfamide), and acrolein, a urotoxic metabolite.[2][10] A competing pathway, N-dechloroethylation, leads to the formation of the neurotoxic metabolite, chloroacetaldehyde.[2][7]
Palifosfamide: Bypassing Toxic Metabolic Pathways
Palifosfamide is a formulation of the already active isophosphoramide mustard, stabilized as a lysine (B10760008) or tromethamine salt.[2] By administering the active metabolite directly, the need for hepatic activation is bypassed. This circumvents the patient-to-patient variability in CYP enzyme activity and, more importantly, avoids the formation of the toxic metabolites acrolein and chloroacetaldehyde.[3] This key difference is a major contributor to the improved safety profile of palifosfamide compared to ifosfamide.[2]
References
- 1. Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifosfamide-based drug combinations: preclinical evaluation of drug interactions and translation into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. Palifosfamide combination therapy found effective against small cell lung cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Validation of a novel procedure for quantification of the formation of phosphoramide mustard by individuals treated with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Palifosfamide Tromethamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618) tromethamine is a synthetic mustard compound and the active metabolite of the alkylating agent ifosfamide. Unlike its parent compound, palifosfamide does not require metabolic activation to exert its cytotoxic effects. Its primary mechanism of action involves the irreversible alkylation and cross-linking of DNA, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] These properties make it a subject of interest in oncology research, particularly for its potential to overcome resistance mechanisms associated with traditional alkylating agents.
These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of Palifosfamide Tromethamine in cancer cell lines. The following sections include methodologies for assessing cell viability, apoptosis, and cell cycle distribution, along with data presentation and visualizations of relevant signaling pathways.
Data Presentation
The cytotoxic effects of palifosfamide have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency. Below is a summary of reported IC50 values for palifosfamide lysine (B10760008) (ZIO-201), a stable form of palifosfamide, in several pediatric sarcoma cell lines following a 72-hour incubation period as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| OS222 | Osteosarcoma | 7 |
| Osteosarcoma | 0.5 - 1.5 | |
| Ewing's Sarcoma | 0.5 - 1.5 | |
| Rhabdomyosarcoma | 0.5 - 1.5 |
Signaling Pathways and Experimental Workflows
Palifosfamide-Induced DNA Damage and Cell Fate Signaling Pathway
Palifosfamide, as a DNA alkylating agent, induces DNA cross-links, triggering the DNA Damage Response (DDR) pathway. This complex signaling cascade determines the cell's fate, leading to either cell cycle arrest to allow for DNA repair or, if the damage is irreparable, the initiation of apoptosis. Key proteins in this pathway include the sensor kinases ATM and ATR, which, upon detecting DNA damage, activate downstream checkpoint kinases Chk1 and Chk2. These kinases, in turn, phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then induce the expression of proteins like p21, leading to cell cycle arrest, or pro-apoptotic proteins like Bax, initiating the caspase cascade and programmed cell death.
Experimental Workflow for In Vitro Analysis of this compound
The following diagram outlines a typical workflow for the in vitro evaluation of this compound, starting from cell culture preparation to the final data analysis of cell viability, apoptosis, and cell cycle effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., sarcoma cell lines)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range should bracket the expected IC50 value (e.g., 0.1 to 100 µg/mL). Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to attach overnight, then treat with this compound at concentrations around the IC50 value and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After attachment, treat the cells with this compound at relevant concentrations (e.g., IC50) and a vehicle control for a desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.
-
Fixation: Wash the cell pellet with PBS and then resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Assessing Palifosfamide Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618) (isophosphoramide mustard) is a potent DNA alkylating agent and the active metabolite of ifosfamide.[1][2] Unlike its parent compound, palifosfamide does not require metabolic activation, allowing for direct and potent cytotoxic effects on cancer cells.[1] Its mechanism of action involves the formation of irreversible cross-links with DNA, primarily between GC base pairs, which obstructs DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for assessing the cytotoxicity of Palifosfamide using common cell viability assays and offer insights into the underlying signaling pathways.
Data Presentation
The cytotoxic effects of Palifosfamide are often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of cell viability. The following tables summarize the reported IC50 values for Palifosfamide in various cancer cell lines.
Table 1: Cytotoxicity of Palifosfamide Lysate in Pediatric Sarcoma Cell Lines (MTT Assay)
| Cell Line Type | IC50 (µg/mL) |
| Osteosarcoma (OS) | 0.5 - 1.5 |
| Ewing's Sarcoma (ES) | 0.5 - 1.5 |
| Rhabdomyosarcoma (RMS) | 0.5 - 1.5 |
| Resistant Osteosarcoma (OS222) | 7 |
Data sourced from a study on the preclinical activity of palifosfamide lysine (B10760008).[3]
Experimental Workflow
The general workflow for assessing the cytotoxicity of Palifosfamide involves cell culture, treatment with the compound, and subsequent analysis using various cell viability assays.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
Materials:
-
Palifosfamide
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered and protected from light)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of Palifosfamide in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Palifosfamide. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of Palifosfamide concentration to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Palifosfamide-treated and control cells
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with Palifosfamide for the desired time, harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer.
-
Cell Staining:
-
Transfer approximately 1 x 10^5 cells to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane damage)
-
Signaling Pathway
Palifosfamide-induced DNA damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that leads to cell cycle arrest and apoptosis.
As a DNA alkylating agent, Palifosfamide induces DNA cross-links, which are recognized by sensor proteins that activate the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. These kinases then phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53. Activation of Chk1 and Chk2 leads to cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair. If the damage is irreparable, stabilized p53 promotes apoptosis by upregulating pro-apoptotic proteins like Bax and Bak, which leads to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, culminating in programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palifosfamide Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618), the active metabolite of ifosfamide (B1674421), is a potent DNA alkylating agent that has demonstrated significant antitumor activity in preclinical studies.[1][2] Unlike its parent drug, palifosfamide does not require metabolic activation, potentially leading to a more predictable pharmacokinetic profile and reduced toxicity associated with metabolites like acrolein and chloroacetaldehyde.[1][3] These application notes provide a comprehensive overview of the administration of palifosfamide in mouse xenograft models, including detailed experimental protocols, quantitative data summaries, and visualizations of the mechanism of action and experimental workflow.
This document is intended to serve as a guide for researchers designing and executing in vivo studies to evaluate the efficacy of palifosfamide in various cancer models.
Mechanism of Action
Palifosfamide exerts its cytotoxic effects by binding to DNA, forming both interstrand and intrastrand crosslinks.[2][4] This covalent modification of DNA disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4][5] The induction of DNA damage triggers the DNA Damage Response (DDR) pathway, involving the activation of sensor proteins such as ATM and ATR, which in turn activate downstream effectors like Chk1 and Chk2 to halt cell cycle progression.[6] If the DNA damage is irreparable, the apoptotic cascade is initiated, involving the activation of caspases and pro-apoptotic proteins like BAX and BAK, leading to programmed cell death.[1][5]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of palifosfamide across different mouse xenograft models as reported in preclinical studies.
Table 1: Single-Agent Palifosfamide Efficacy in Mouse Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Palifosfamide Dose and Schedule | Administration Route | Key Findings |
| Breast Cancer | MX-1 | NCr-nu/nu | Optimized regimens | Parenteral or Oral | >80% tumor growth suppression (p<0.05), 17% complete responses.[1] |
| Pediatric Osteosarcoma | OS31 (CPA-resistant) | Not Specified | 100 mg/kg/day for 3 consecutive days | IV | Significant tumor growth inhibition and increased event-free survival.[3][5] |
| Pediatric Osteosarcoma | OS33 (CPA-sensitive) | Not Specified | 100 mg/kg/day for 3 consecutive days | IV | Significant tumor growth inhibition and increased event-free survival.[3][5] |
| Pediatric Rhabdomyosarcoma | RMS | Not Specified | 100 mg/kg/day for 3 consecutive days | IV | Significant tumor growth inhibition and increased event-free survival.[3][5] |
| Leukemia | P388-1 | CD2F1 | Not Specified | Oral | 9-day increase in median survival over controls (p<0.001).[1] |
Table 2: Combination Therapy with Palifosfamide in Mouse Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Combination Treatment | Administration Route | Key Findings |
| Breast Cancer | MX-1 | NCr-nu/nu | Palifosfamide-tris + Docetaxel | Not Specified | 62-75% complete tumor regression.[1] |
| Breast Cancer | MX-1 | NCr-nu/nu | Palifosfamide-tris + Doxorubicin | Not Specified | 62-75% complete tumor regression.[1] |
Table 3: In Vitro Cytotoxicity of Palifosfamide
| Cell Line | Cancer Type | IC50 (µg/mL) |
| Various Sarcoma Cell Lines | Pediatric Sarcomas | 0.5 - 1.5 |
| OS222 | Osteosarcoma | 7 |
Experimental Protocols
This section provides detailed protocols for the use of palifosfamide in mouse xenograft models, from model establishment to efficacy evaluation.
Xenograft Model Establishment
A generalized workflow for establishing a xenograft model is presented below. The choice between a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) will depend on the specific research question.
Materials:
-
Cancer cell line of interest or patient tumor tissue
-
Appropriate cell culture medium and supplements
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., NCr-nu/nu, SCID, or NOD/SCID), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation (for CDX models):
-
Culture cancer cells in the recommended medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1x10^7 to 5x10^7 cells/mL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice using a standardized and approved protocol.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Palifosfamide Preparation and Administration
Materials:
-
Palifosfamide (stabilized tris or lysine (B10760008) salt)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes and needles for injection
Protocol:
-
Drug Preparation:
-
Reconstitute palifosfamide in sterile saline to the desired stock concentration. Prepare fresh daily or according to manufacturer's stability data.
-
-
Administration:
-
Intravenous (IV) Injection: For systemic administration, inject the calculated dose of palifosfamide solution into the lateral tail vein of the mouse. A typical dose found to be the maximum tolerated dose (MTD) is 100 mg/kg/day for three consecutive days.[3][5]
-
Intraperitoneal (IP) Injection: Inject the palifosfamide solution into the peritoneal cavity. A reported MTD for IP administration is 130 mg/kg/day on days 1-3 and 15-17.
-
Oral Gavage (PO): For oral administration, deliver the palifosfamide solution directly into the stomach using a gavage needle. Studies have shown oral bioavailability in rodents.[1]
-
The control group should receive the vehicle alone following the same administration schedule.
-
Efficacy Evaluation and Data Analysis
Protocol:
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
-
Study Endpoints:
-
Define study endpoints, which may include a maximum tumor volume, a specific time point, or signs of significant toxicity. .
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each time point.
-
Determine the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
-
Analyze survival data using Kaplan-Meier curves.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or molecular profiling.
-
Conclusion
Palifosfamide has demonstrated robust anti-tumor activity in a variety of preclinical mouse xenograft models, both as a single agent and in combination with other chemotherapeutics. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this agent. Careful consideration of the experimental design, including the choice of tumor model, drug formulation, and administration schedule, is crucial for obtaining reproducible and translatable results. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. ClinPGx [clinpgx.org]
- 2. onclive.com [onclive.com]
- 3. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Dosing and Scheduling of Palifosfamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dosing, scheduling, and mechanistic insights of palifosfamide (B1580618), a stabilized active metabolite of ifosfamide (B1674421). The information is intended to guide the design and execution of preclinical studies evaluating the therapeutic potential of palifosfamide in various cancer models.
Introduction to Palifosfamide
Palifosfamide is the active metabolite of the alkylating agent ifosfamide, stabilized as a lysine (B10760008) or tris salt to allow for direct administration.[1][2] Unlike its parent drug, palifosfamide does not require hepatic activation, thus bypassing the production of toxic metabolites such as acrolein and chloroacetaldehyde, which are associated with hemorrhagic cystitis and neurotoxicity.[1] Its primary mechanism of action is the alkylation of DNA, leading to inter- and intra-strand cross-links, inhibition of DNA replication, and ultimately, apoptosis.[1]
Preclinical Dosing and Scheduling of Palifosfamide Monotherapy
Preclinical studies have established the maximum tolerated dose (MTD) and effective dosing schedules for palifosfamide in various murine models.
Table 1: Palifosfamide Monotherapy Dosing and Efficacy in Preclinical Models
| Cancer Model | Animal Model | Palifosfamide Formulation | Dosing and Schedule | Key Outcomes |
| Pediatric Sarcomas (Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma) | SCID Mice | Palifosfamide Lysine | 100 mg/kg/day, IV for 3 consecutive days (MTD) | Significant tumor growth inhibition and increased event-free survival in osteosarcoma and rhabdomyosarcoma xenografts.[2] |
| Breast Cancer | Not Specified | Not Specified | 5-day dosing cycle (optimized via Norton-Simon modeling) | Preserved efficacy and delayed emergence of drug resistance by 43% compared to a single dose.[3] |
| Mammary Tumor | NCr-nu/nu Mice with MX-1 Xenografts | Stabilized Palifosfamide | Optimized regimens | >80% tumor growth suppression, 17% complete antitumor responses, and up to a three-fold increase in time to tumor doubling.[4] |
| Leukemia | CD2F1 Mice with P388-1 Leukemia | Stabilized Palifosfamide | Not Specified | Increased median survival by 9 days.[4] |
Experimental Protocol 1: Determination of Maximum Tolerated Dose (MTD) of Palifosfamide in Mice
This protocol outlines the methodology for determining the MTD of palifosfamide in a mouse model, based on the study in pediatric sarcomas.[2]
Materials:
-
Palifosfamide lysine (or other stabilized form)
-
Sterile saline or other appropriate vehicle
-
SCID mice (or other appropriate strain)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dose Escalation Cohorts: Establish multiple cohorts of mice (n=3-5 per cohort) to receive escalating doses of palifosfamide.
-
Drug Administration: Administer palifosfamide intravenously (IV) daily for three consecutive days.
-
Toxicity Monitoring: Monitor mice daily for signs of toxicity, including weight loss, changes in behavior, and mortality. Body weight should be recorded daily.
-
MTD Definition: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or mortality.
Workflow for MTD Determination
Caption: Workflow for MTD determination of palifosfamide in mice.
Palifosfamide in Combination Therapy
Palifosfamide has shown synergistic effects when combined with other chemotherapeutic agents, notably doxorubicin (B1662922). Preclinical data on carboplatin (B1684641) combinations are less direct, with more information available for its parent compound, ifosfamide.
Table 2: Palifosfamide Combination Therapy in Preclinical Models
| Cancer Model | Animal Model | Combination Agents | Dosing and Schedule | Key Outcomes |
| Mammary Tumor | NCr-nu/nu Mice with MX-1 Xenografts | Palifosfamide-tris + Doxorubicin | Optimal regimens | Complete tumor regression in 62-75% of mice.[4] |
| Mammary Tumor | NCr-nu/nu Mice with MX-1 Xenografts | Palifosfamide-tris + Docetaxel | Optimal regimens | Complete tumor regression in 62-75% of mice.[4] |
Experimental Protocol 2: Evaluation of Palifosfamide and Doxorubicin Combination in a Xenograft Model
This protocol is based on the study investigating palifosfamide and doxorubicin in an orthotopic mammary tumor xenograft model.[4]
Materials:
-
Palifosfamide-tris
-
Doxorubicin
-
NCr-nu/nu mice
-
MX-1 human breast adenocarcinoma cells
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Inoculate NCr-nu/nu mice orthotopically in the mammary fat pad with MX-1 cells suspended in Matrigel.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (vehicle control, palifosfamide alone, doxorubicin alone, combination).
-
Treatment Administration:
-
Palifosfamide: Administer at a predetermined optimal dose and schedule (e.g., based on MTD studies).
-
Doxorubicin: Administer at its optimal dose and schedule. The timing of administration relative to palifosfamide should be optimized (e.g., concurrent or sequential).
-
-
Efficacy Assessment:
-
Tumor Volume: Measure tumor volume with calipers twice weekly.
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Survival: Monitor survival and euthanize mice when tumors reach a predetermined endpoint size.
-
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Workflow for Combination Therapy Evaluation
Caption: Workflow for evaluating palifosfamide combination therapy.
Mechanism of Action: Signaling Pathways
The active moiety of palifosfamide, isophosphoramide mustard (IPM), exerts its cytotoxic effects not only through direct DNA damage but also by modulating key signaling pathways involved in cell proliferation and apoptosis.
IPM has been shown to interact with the MAP kinase signaling pathway by downregulating genes responsible for proliferation.[1] It also influences the apoptotic pathway by decreasing the expression of TP53 and CIP1, which are involved in the regulation of the p53 cell cycle regulator.[1]
Palifosfamide's Impact on Cellular Signaling
Caption: Palifosfamide's multifaceted mechanism of action.
Conclusion
Palifosfamide demonstrates significant preclinical antitumor activity both as a single agent and in combination with other chemotherapeutics. Its favorable safety profile, owing to the avoidance of toxic metabolites, makes it a promising candidate for further development. The provided protocols and data serve as a foundation for designing robust preclinical studies to further elucidate the therapeutic potential of palifosfamide in various cancer contexts. Future research should focus on optimizing combination strategies, including with carboplatin, and further delineating the specific molecular pathways affected by palifosfamide to identify potential biomarkers of response.
References
- 1. ClinPGx [clinpgx.org]
- 2. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of Palifosfamide with Other Chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618) (ZIO-201) is a synthetic mustard compound and the active metabolite of ifosfamide.[1] As a bi-functional DNA alkylating agent, it forms irreversible cross-links within DNA, leading to the inhibition of DNA replication and subsequent cell death.[1] A key advantage of palifosfamide is that it does not require metabolic activation and does not produce the toxic metabolites associated with ifosfamide, such as acrolein and chloroacetaldehyde, which are known to cause hemorrhagic cystitis and neurotoxicity.[1] Preclinical and clinical studies have explored the synergistic potential of palifosfamide in combination with other standard chemotherapeutic agents, notably doxorubicin (B1662922) in soft tissue sarcomas and carboplatin (B1684641) and etoposide (B1684455) in small-cell lung cancer. These application notes provide a summary of the available data and generalized protocols for assessing such synergistic interactions.
Data Presentation: Efficacy of Palifosfamide Combination Therapy
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the synergistic effects of palifosfamide with other chemotherapies.
Preclinical Synergy Data
| Combination | Cancer Model | Key Findings | Reference |
| Palifosfamide + Doxorubicin | Mammary (MX-1) tumor xenografts in NCr-nu/nu mice | 62-75% of mice experienced complete tumor regression with the combination at optimal regimens. | [3] |
Clinical Efficacy Data
Clinical trials have evaluated the efficacy of palifosfamide in combination with standard chemotherapy regimens in various cancer types.
Table 1: Palifosfamide in Combination with Doxorubicin for Soft Tissue Sarcoma (STS)
| Study Phase | Treatment Arms | Median Progression-Free Survival (PFS) | Patient Population | Reference |
| Phase II (PICASSO) | Palifosfamide + Doxorubicin | 7.8 months | Metastatic/unresectable first- and second-line STS | Ziopharm Oncology Press Release |
| Doxorubicin alone | 4.4 months | |||
| Phase I | Palifosfamide + Doxorubicin | 19 weeks | Advanced refractory tumors (predominantly STS and NSCLC) | [4] |
Table 2: Palifosfamide in Combination with Carboplatin and Etoposide for Small-Cell Lung Cancer (SCLC)
| Study Phase | Treatment Arms | Median Overall Survival (OS) | Patient Population | Reference |
| Phase III (MATISSE) | Palifosfamide + Carboplatin + Etoposide (PaCE) | 10.03 months | Previously untreated extensive-stage SCLC | [5] |
| Carboplatin + Etoposide (CE) | 10.37 months | [5] | ||
| Phase Ib | Palifosfamide + Carboplatin + Etoposide | 5 of 13 evaluable patients had partial responses. | Extensive-stage SCLC and other selected cancers | [6] |
Experimental Protocols
Detailed experimental protocols from the original preclinical studies on palifosfamide combinations are not publicly available. The following are generalized protocols based on standard methodologies for assessing drug synergy.
In Vitro Synergy Assessment: Checkerboard Assay
This protocol describes a method to determine the in vitro synergistic effects of palifosfamide and another chemotherapeutic agent (e.g., doxorubicin) using a checkerboard assay and calculating the Combination Index (CI) based on the Chou-Talalay method.
Objective: To quantify the interaction between palifosfamide and a second chemotherapeutic agent in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., sarcoma or SCLC cell line)
-
Complete cell culture medium
-
Palifosfamide
-
Second chemotherapeutic agent (e.g., doxorubicin, carboplatin, etoposide)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare serial dilutions of palifosfamide and the second chemotherapeutic agent in complete cell culture medium.
-
Checkerboard Setup: Add the diluted drugs to the 96-well plate in a checkerboard format. This involves creating a matrix of concentrations where each well contains a unique combination of the two drugs. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a period appropriate for the cell line and drug mechanism of action (typically 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug concentration and combination compared to the untreated control.
-
Use a software program like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Synergy Assessment: Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the synergistic anti-tumor efficacy of palifosfamide in combination with another chemotherapeutic agent in a mouse xenograft model.
Objective: To determine if the combination of palifosfamide and a second agent results in greater tumor growth inhibition in vivo than either agent alone.
Materials:
-
Immunocompromised mice (e.g., NCr-nu/nu or SCID)
-
Cancer cell line of interest or patient-derived xenograft (PDX) tissue
-
Palifosfamide
-
Second chemotherapeutic agent
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (Vehicle control, Palifosfamide alone, Second agent alone, Combination therapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule, dose, and route of administration. For example, based on clinical trial designs, palifosfamide could be administered intravenously on days 1-3, and doxorubicin intravenously on day 1 of a 21-day cycle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Compare the TGI of the combination group to the single-agent groups to assess for enhanced efficacy.
-
Statistically analyze the differences in tumor volume between the treatment groups.
-
Mandatory Visualizations
Signaling Pathways
The synergistic effects of palifosfamide with other chemotherapies can be attributed to the convergent impact on critical cellular pathways, primarily those leading to DNA damage and apoptosis.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncozine.com [oncozine.com]
- 5. Carboplatin and Etoposide With or Without Palifosfamide in Untreated Extensive-Stage Small-Cell Lung Cancer: A Multicenter, Adaptive, Randomized Phase III Study (MATISSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palifosfamide combination therapy found effective against small cell lung cancer - Pharmaceutical Technology [pharmaceutical-technology.com]
Palifosfamide Tromethamine: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618), the active metabolite of the chemotherapeutic agent ifosfamide (B1674421), is a potent bifunctional DNA alkylating agent.[1][2] Unlike its parent compound, palifosfamide does not require metabolic activation in the liver, which may lead to a more predictable pharmacokinetic profile and potentially reduced toxicities associated with ifosfamide metabolites like acrolein and chloroacetaldehyde.[1][3][4] The tromethamine salt formulation of palifosfamide enhances its stability, making it suitable for research and clinical investigation.[1]
This document provides detailed application notes and experimental protocols for the research use of Palifosfamide Tromethamine, focusing on its formulation, stability, and application in key in vitro assays to assess its cytotoxic and DNA-damaging effects.
Mechanism of Action
Palifosfamide exerts its cytotoxic effects by binding to DNA and forming covalent bonds, leading to the creation of DNA adducts, inter- and intra-strand cross-links.[1][3] This process primarily occurs at the N-7 position of guanine.[5][6] The resulting DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3]
Formulation and Physicochemical Properties
This compound is a salt formulation that improves the stability of the active isophosphoramide mustard. For research purposes, it is typically supplied as a lyophilized powder.
Solubility
The solubility of palifosfamide can vary depending on the specific salt form and the solvent. The following table summarizes solubility data for palifosfamide (note: data may not be specific to the tromethamine salt in all cases).
| Solvent | Solubility | Notes |
| DMSO | Up to 44 mg/mL (approx. 199 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Water | 13 mg/mL | |
| Ethanol (B145695) | 2 mg/mL | |
| Phosphate-Buffered Saline (PBS) | Soluble | Used for preparing working solutions for cell culture experiments.[7] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a dry, dark place.[7] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[7] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
| Aqueous Working Solutions | 2-8°C | Use immediately | Prepare fresh for each experiment to ensure potency. |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Viability Assay (MTT-Based)
This protocol is designed to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells.
-
Washing: Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[5] Incubate on ice for at least 30 minutes or at -20°C for longer storage.[5]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[7]
-
Incubation: Incubate for 30-40 minutes at 37°C in the dark.[7]
-
Analysis: Analyze the samples by flow cytometry.
DNA Damage Assessment (Alkaline Comet Assay)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
This compound
-
Comet assay kit (or individual reagents: low melting point agarose (B213101), lysis solution, alkaline electrophoresis buffer, neutralization buffer, DNA stain e.g., SYBR Green)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 2-4 hours).
-
Slide Preparation: Mix approximately 1 x 10⁵ cells with molten low melting point agarose and spread onto a pre-coated microscope slide.[11] Allow to solidify at 4°C.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and proteins.[11]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis unit filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[11]
-
Electrophoresis: Apply a voltage of 25V and a current of 300 mA for 20-30 minutes at 4°C.[11]
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail. Analyze images using appropriate software.
Western Blotting for DNA Damage Markers
This protocol allows for the detection of key proteins involved in the DNA damage response pathway, such as phosphorylated H2AX (γH2AX).
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-p53, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.[1]
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a membrane.[1]
-
Immunoblotting:
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Data Analysis: Perform densitometry analysis and normalize the protein of interest to the loading control.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Damage Signals through Differentially Modified E2F1 Molecules To Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bio-rad.com [bio-rad.com]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Preparing Palifosfamide Tromethamine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical data for the preparation of stock solutions of Palifosfamide Tromethamine, a synthetically derived alkylating agent with potential antineoplastic properties.[1] Palifosfamide is the stabilized active metabolite of ifosfamide, acting by irreversibly alkylating and crosslinking DNA, which inhibits DNA replication and induces cell death.[1][2] This guide is intended to ensure accurate and reproducible preparation of this compound for preclinical research and drug development applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4H11Cl2N2O2P.C4H11NO3 | [3] |
| Molecular Weight | 342.16 g/mol | [3] |
| Appearance | Solid | N/A |
| Storage (Pure Form) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year | [4] |
Solubility Data
The solubility of this compound is a critical factor in selecting the appropriate solvent for stock solution preparation. The following table summarizes known solubility information.
| Solvent | Solubility | Notes | Source |
| DMSO | < 1 mg/mL (slightly soluble) | Use of fresh, moisture-free DMSO is recommended as moisture can reduce solubility. | [4][5] |
| Water | 14.29 mg/mL (64.65 mM) | Ultrasonic treatment may be needed to aid dissolution. | [6] |
| Phosphate Buffered Saline (PBS) | Soluble | Used as a solvent for cell-based assays. | [4] |
For in vivo studies, complex solvent systems are often required to achieve higher concentrations and ensure biocompatibility. An example of such a system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 3 mg/mL.[6]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile cryovials for aliquoting
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 342.16 g/mol / 1000 For example, to prepare 10 mL of a 10 mM stock solution, you would need 34.216 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Dissolution: a. Transfer the weighed powder to a sterile conical tube. b. Add the desired volume of sterile water to the tube. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[6]
-
Sterilization: Sterilize the stock solution by filtering it through a sterile 0.22 µm syringe filter into a new sterile conical tube. This is particularly important for solutions intended for cell culture experiments.[6]
-
Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[6] b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. c. Store the aliquots at -80°C for long-term storage (up to 1 year).[4] For short-term storage (up to 1 month), -20°C is acceptable.[6] Protect from light.[6]
Safety Precautions:
This compound is a cytotoxic agent and should be handled with appropriate safety measures in a designated laboratory area.
-
Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Perform all weighing and solution preparation steps in a certified chemical fume hood to avoid inhalation of the powder.
-
Dispose of all contaminated materials (e.g., tubes, pipette tips, gloves) in accordance with institutional guidelines for cytotoxic waste.
Visualizations
To further clarify the experimental workflow and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for this compound stock solution preparation.
Caption: Simplified signaling pathway of Palifosfamide's cytotoxic action.
References
Analytical Methods for the Quantification of Palifosfamide in Plasma
Introduction
Palifosfamide (ZIO-201) is a potent, stabilized form of isophosphoramide mustard (IPM), the active metabolite of the anticancer agent ifosfamide (B1674421). Unlike ifosfamide, which requires metabolic activation in the liver, Palifosfamide is designed to be directly active, potentially reducing variability in patient response and minimizing toxic side effects associated with ifosfamide metabolites. Accurate quantification of Palifosfamide and its active moiety, IPM, in plasma is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and dose-optimization strategies in clinical and preclinical studies. This document provides detailed application notes and protocols for the determination of Palifosfamide (by analysis of its active form, isophosphoramide mustard) in plasma using modern analytical techniques.
Metabolic Pathway of Ifosfamide
Ifosfamide is a prodrug that undergoes a complex metabolic activation process primarily mediated by cytochrome P450 enzymes in the liver. The key active metabolite responsible for its cytotoxic effect is isophosphoramide mustard (IPM). Palifosfamide is a formulation of IPM, bypassing the need for metabolic activation.
Ifosfamide Metabolism to IPM
Analytical Methodologies
The primary method for the quantification of isophosphoramide mustard in plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1] Alternative methods include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection, though these may require derivatization steps.
Featured Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This section details a robust LC-MS/MS method for the simultaneous quantification of ifosfamide and its key metabolites, including isophosphoramide mustard, in human plasma.[1]
Experimental Workflow
The general workflow for the analysis of plasma samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
LC-MS/MS Analysis Workflow
Detailed Protocols
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.[1]
-
To a 100 µL aliquot of plasma, add 50 µL of a methanol (B129727) solution containing a suitable internal standard (e.g., ifosfamide-d4).[1]
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation of analytes |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transitions | Analyte-specific precursor-to-product ion transitions |
Quantitative Data Summary
The performance of an analytical method is evaluated through several key parameters. The following table summarizes typical validation data for an LC-MS/MS method for isophosphoramide mustard.
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
Note: The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Alternative Analytical Methods
While LC-MS/MS is the preferred method, other techniques have been successfully employed for the quantification of isophosphoramide mustard.
1. Gas Chromatography (GC)
A sensitive GC method using a phosphorus-specific flame photometric detector has been developed for quantifying isophosphoramide mustard in human plasma.[2] This method involves a derivatization step to convert IPM into a more volatile and thermally stable compound suitable for GC analysis.[2]
2. High-Performance Liquid Chromatography (HPLC) with UV Detection
Isophosphoramide mustard can also be determined by HPLC with UV detection.[3] This approach typically requires a pre-column derivatization step to introduce a chromophore into the molecule, enhancing its detectability by UV.[3]
Conclusion
The quantification of Palifosfamide's active moiety, isophosphoramide mustard, in plasma is essential for its clinical development and therapeutic monitoring. The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust approach for this purpose. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a research and clinical setting. While alternative methods like GC and HPLC-UV exist, LC-MS/MS remains the gold standard due to its superior sensitivity and selectivity.
References
Application Notes and Protocols for Establishing Palifosfamide-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618) (isophosphoramide mustard, IPM) is a synthetic mustard compound and the active metabolite of ifosfamide (B1674421), a widely used alkylating agent in cancer therapy.[1][2] Unlike its parent compound, palifosfamide does not require metabolic activation and is designed to circumvent some of the toxicities associated with ifosfamide, such as hemorrhagic cystitis and CNS toxicity.[1][2] Palifosfamide exerts its cytotoxic effects by irreversibly alkylating and cross-linking DNA, primarily at GC base pairs, which inhibits DNA replication and leads to cell death.[1][2] The development of resistance to chemotherapeutic agents like palifosfamide is a significant clinical challenge. Establishing in vitro models of palifosfamide-resistant cancer cell lines is crucial for understanding the molecular mechanisms of resistance, identifying biomarkers, and developing novel therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to generating and characterizing palifosfamide-resistant cancer cell lines.
Key Principles in Developing Palifosfamide Resistance
The primary mechanism of action for palifosfamide is the induction of DNA cross-links.[1][2] Therefore, resistance is likely to arise from cellular mechanisms that can mitigate this DNA damage or otherwise promote cell survival. Key potential mechanisms of resistance to palifosfamide include:
-
Increased Aldehyde Dehydrogenase (ALDH) Activity: While palifosfamide is designed to be less susceptible to detoxification by ALDH enzymes compared to ifosfamide, increased ALDH activity may still contribute to resistance by metabolizing the drug.[3] Overexpression of ALDH isoforms, such as ALDH1A1 and ALDH3A1, has been linked to resistance to oxazaphosphorine drugs.[4]
-
Enhanced DNA Repair Capacity: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can lead to more efficient removal of palifosfamide-induced DNA adducts and cross-links, thereby promoting cell survival.[5]
-
Altered Apoptotic Pathways: Cancer cells can evade drug-induced cell death by altering the expression of pro- and anti-apoptotic proteins.[6] For instance, overexpression of anti-apoptotic proteins like Bcl-2 or downregulation of pro-apoptotic proteins like Bax can confer resistance.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy.
Experimental Protocols
Protocol 1: Generation of Palifosfamide-Resistant Cancer Cell Lines by Continuous Dose Escalation
This protocol describes a common method for developing drug-resistant cell lines by gradually exposing them to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line of interest (e.g., sarcoma, lung, or breast cancer cell line)
-
Palifosfamide (ensure appropriate handling and safety precautions for a cytotoxic agent)
-
Complete cell culture medium
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
MTT or other cell viability assay kit
-
Cryopreservation medium
Methodology:
-
Determine the initial IC50 of Palifosfamide:
-
Plate the parental cancer cell line in 96-well plates at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of palifosfamide concentrations.
-
Incubate for a period equivalent to 2-3 cell doubling times.
-
Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Start by continuously exposing the parental cell line to palifosfamide at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Culture the cells in this medium, changing the medium every 2-3 days, until the cell growth rate returns to a level comparable to the untreated parental cells.
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration, gradually increase the palifosfamide concentration in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[7]
-
At each new concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal proliferation before the next dose escalation.
-
It is advisable to cryopreserve cells at each stage of resistance development.
-
-
Establishment of a Stable Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a palifosfamide concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
Maintain the resistant cell line in a medium containing a constant, high concentration of palifosfamide to ensure the stability of the resistant phenotype.
-
Protocol 2: Characterization of Palifosfamide-Resistant Cell Lines
Once a resistant cell line is established, it is essential to characterize its phenotype and investigate the underlying mechanisms of resistance.
Materials:
-
Parental and palifosfamide-resistant cell lines
-
Palifosfamide and other chemotherapeutic agents for cross-resistance studies
-
Reagents for Western blotting, qPCR, and flow cytometry
-
ALDEFLUOR™ kit or similar for measuring ALDH activity
-
Annexin V/Propidium Iodide kit for apoptosis assays
-
Reagents for DNA damage and repair assays (e.g., comet assay, γH2AX staining)
Methodology:
-
Confirm Resistance Profile:
-
Determine the IC50 of palifosfamide in the resistant cell line and compare it to the parental line. The resistance index (RI) can be calculated as: RI = IC50 (resistant line) / IC50 (parental line).
-
Perform cross-resistance studies by determining the IC50 values of other alkylating agents (e.g., ifosfamide, cisplatin) and drugs with different mechanisms of action.
-
-
Investigate ALDH Activity:
-
Measure ALDH enzyme activity in both parental and resistant cell lines using a commercially available kit (e.g., ALDEFLUOR™).
-
Analyze the expression of specific ALDH isoforms (e.g., ALDH1A1, ALDH3A1) at the mRNA and protein levels using qPCR and Western blotting, respectively.
-
-
Assess DNA Damage and Repair:
-
Treat both cell lines with palifosfamide and assess the level of DNA damage using the comet assay or by staining for DNA damage markers like γH2AX.
-
Investigate the expression of key proteins involved in DNA repair pathways (e.g., ERCC1, BRCA1) by Western blotting or qPCR.
-
-
Analyze Apoptotic Pathways:
-
Treat parental and resistant cells with palifosfamide and measure the induction of apoptosis using Annexin V/Propidium Iodide staining and flow cytometry.
-
Examine the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases) by Western blotting.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between parental and resistant cell lines.
Table 1: Cytotoxicity Profile of Parental and Palifosfamide-Resistant Cell Lines
| Cell Line | Palifosfamide IC50 (µM) | Ifosfamide IC50 (µM) | Resistance Index (Palifosfamide) |
| Parental Cell Line | [Insert experimental value] | [Insert experimental value] | 1.0 |
| Palifosfamide-Resistant Line | [Insert experimental value] | [Insert experimental value] | [Calculate based on experimental values] |
Table 2: Illustrative Example of IC50 Values in Sensitive and Ifosfamide-Resistant U2OS Cells.[5]
| Cell Line | Ifosfamide IC50 (µM) | Resistance Index |
| U2OS S (Sensitive) | 26.77 | 1.0 |
| U2OS R+ (Resistant) | 37.13 | 1.39 |
Table 3: Characterization of Potential Resistance Mechanisms
| Cell Line | Relative ALDH Activity | Relative ERCC1 Expression | % Apoptosis (post-treatment) |
| Parental Cell Line | 1.0 | 1.0 | [Insert experimental value] |
| Palifosfamide-Resistant Line | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Visualizations
Experimental Workflow
Hypothesized Signaling Pathways in Palifosfamide Resistance
Conclusion
The protocols and information provided in these application notes offer a framework for the successful establishment and characterization of palifosfamide-resistant cancer cell line models. These models are invaluable tools for elucidating the complex mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies aimed at improving patient outcomes. Careful and systematic application of these methods will enable researchers to generate robust and reliable data to advance the field of cancer therapy.
References
- 1. De novo expression of transfected human class 1 aldehyde dehydrogenase (ALDH) causes resistance to oxazaphosphorine anti-cancer alkylating agents in hamster V79 cell lines. Elevated class 1 ALDH activity is closely correlated with reduction in DNA interstrand cross-linking and lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA repair pathways in ovarian cancer: Implications for therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Palifosfamide in Soft Tissue Sarcoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palifosfamide (B1580618) (formerly ZIO-201), the active metabolite of ifosfamide, has been a subject of significant research in the treatment of soft tissue sarcomas (STS). As a bifunctional DNA alkylating agent, it exerts its cytotoxic effects by creating interstrand cross-links in DNA, leading to the inhibition of DNA replication and ultimately, cell death.[1] Unlike its parent compound, ifosfamide, palifosfamide does not require metabolic activation and is designed to have a more favorable safety profile by avoiding the production of toxic metabolites associated with hemorrhagic cystitis and neurotoxicity.[2][3] These application notes provide a comprehensive overview of the key research findings and methodologies related to the investigation of palifosfamide in soft tissue sarcoma.
Mechanism of Action
Palifosfamide is the active moiety of ifosfamide, isophosphoramide mustard.[4] Its primary mechanism of action involves the alkylation of DNA. The two reactive chloroethyl groups of palifosfamide covalently bind to the N7 position of guanine (B1146940) residues on opposite DNA strands, forming highly cytotoxic interstrand cross-links (ICLs).[1] These ICLs prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. The resulting stalled replication forks trigger the DNA Damage Response (DDR) pathway, which can lead to cell cycle arrest and apoptosis if the damage is irreparable.[5]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the DNA damage response to enhance radiotherapy in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Palifosfamide Tromethamine solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palifosfamide Tromethamine. The information addresses common solubility and stability challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ifosfamide (B1674421)?
This compound is the tromethamine salt of isophosphoramide mustard (IPM), the active metabolite of the chemotherapy drug ifosfamide.[1][2] Unlike ifosfamide, which is a prodrug requiring metabolic activation in the liver, Palifosfamide is the active cytotoxic agent. The tromethamine salt formulation was developed to increase the stability of the otherwise unstable IPM.[1] A key advantage of this compound is that it does not generate the toxic metabolites acrolein and chloroacetaldehyde, which are associated with bladder and central nervous system toxicities seen with ifosfamide therapy.[1]
Q2: What are the general recommendations for storing this compound?
For optimal stability, this compound powder should be stored at -20°C, protected from light.[3] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to one month, while for longer-term storage, -80°C is recommended for up to six months.[4] Always protect solutions from light.[4]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO), water, and ethanol (B145695) are commonly used.[3] It is important to use fresh, anhydrous DMSO as it is hygroscopic and the presence of water can affect solubility.[3] For in vivo applications, complex solvent systems are often employed.[4]
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound in my desired solvent.
-
Initial Steps: Ensure you are using a high-quality, appropriate grade solvent. For aqueous solutions, the use of freshly prepared buffers is recommended.
-
Enhancing Dissolution: Gentle warming and/or sonication can aid in the dissolution process if you observe precipitation or phase separation.[4]
-
Solvent Choice: If solubility remains an issue, consider alternative solvents or solvent mixtures. A summary of reported solubility data is provided in Table 1.
-
pH Adjustment: The solubility of this compound can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.
Table 1: Solubility of Palifosfamide
| Solvent/System | Reported Solubility | Notes |
| DMSO | 44 mg/mL | Use fresh, anhydrous DMSO.[3] |
| Water | 13 mg/mL | [3] |
| Ethanol | 2 mg/mL | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL | Clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL | Clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL | Clear solution.[4] |
Stability Concerns
Problem: I am concerned about the stability of my this compound solution during my experiment.
-
Fresh Preparation: It is highly recommended to prepare solutions fresh and use them promptly.[3]
-
Storage of Solutions: If immediate use is not possible, store aliquots of the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4] Avoid repeated freeze-thaw cycles.
-
pH and Temperature Effects: The stability of the active moiety of Palifosfamide is known to be pH-dependent. While specific degradation kinetics for the tromethamine salt are not widely published, studies on the parent drug, ifosfamide, suggest maximum stability in the pH range of 4-9.[5] Degradation is accelerated at more acidic or alkaline pH values and at elevated temperatures.
-
Visual Inspection: Always visually inspect solutions for any signs of precipitation or color change before use, as this may indicate degradation or instability.
Table 2: Stability of Palifosfamide Solutions
| Storage Condition | Duration | Notes |
| -80°C in solvent | 1 year | Aliquot to avoid freeze-thaw cycles.[3] |
| -20°C in solvent | 1 month | Aliquot to avoid freeze-thaw cycles.[3] |
Note: Detailed quantitative stability data, such as degradation rate constants and half-life at various pH and temperature conditions for this compound, are not extensively available in published literature. The provided information is based on manufacturer recommendations for the active moiety.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 44 mg/mL).[3]
-
Vortex or sonicate gently until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into smaller, single-use vials and store at -80°C or -20°C, protected from light.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
While a specific validated stability-indicating HPLC method for this compound is not detailed in the readily available literature, a general approach based on methods for related compounds would involve:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized to achieve good separation of the parent drug from its potential degradation products.
-
Detection: UV detection at a wavelength where Palifosfamide and its degradation products have significant absorbance.
-
Forced Degradation: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products. The HPLC method must be able to resolve the peak of the intact drug from the peaks of all generated degradation products.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Palifosfamide | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Palifosfamide precipitation in aqueous solution
Welcome to the technical support center for Palifosfamide (B1580618). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of Palifosfamide in aqueous solutions and to troubleshoot common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is Palifosfamide and how does it work?
A1: Palifosfamide is the active metabolite of the chemotherapy drug ifosfamide (B1674421).[1] It functions as a DNA alkylating agent, meaning it covalently attaches alkyl groups to the DNA of cancer cells.[2][3] This process leads to the formation of cross-links within and between DNA strands, which ultimately inhibits DNA replication and triggers cell death.[1][2][4] Unlike its parent drug, ifosfamide, Palifosfamide does not require metabolic activation in the liver to become cytotoxic.[5] To enhance its stability for administration, it has been formulated as Palifosfamide-lysine (ZIO-201) or Palifosfamide-tris.[6]
Q2: What are the recommended storage conditions for Palifosfamide?
A2: Proper storage is crucial to maintain the integrity of Palifosfamide. For the pure, solid form of Palifosfamide, storage at -20°C for up to three years is recommended.[7] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[8]
Q3: How should I prepare a stock solution of Palifosfamide?
A3: For in vitro experiments, Palifosfamide can be dissolved in several solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 44 mg/mL.[8] For aqueous stock solutions, the solubility is lower, at approximately 13 mg/mL in water and 2 mg/mL in ethanol.[8] When preparing an aqueous stock, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use.[9] It is also advised to use fresh solutions for experiments to ensure optimal activity.[9]
Q4: Can I filter a Palifosfamide solution if I observe precipitation?
A4: Filtering a solution after precipitation has occurred is not recommended. This will remove the precipitated active compound, resulting in a working solution with an unknown and lower concentration. The primary goal should be to prevent precipitation from occurring in the first place.[10]
Troubleshooting Guide: Palifosfamide Precipitation
Precipitation of Palifosfamide in aqueous solutions can be a significant issue, leading to inaccurate dosing and unreliable experimental results. The following guide provides a systematic approach to troubleshoot and resolve this problem.
Observed Problem: A precipitate, haze, or cloudiness is observed after preparing a Palifosfamide solution.
Immediate Action:
-
Do not use the solution for your experiment.
-
Document all components, concentrations, and mixing conditions (e.g., temperature, order of mixing).
-
Refer to the troubleshooting workflow diagram and the detailed steps below.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Palifosfamide precipitation.
Detailed Troubleshooting Steps
Issue 1: Precipitation occurs immediately upon dilution of a DMSO stock with an aqueous buffer.
-
Potential Cause: Antisolvent Precipitation. This occurs when a concentrated drug solution in a good solvent (like DMSO) is rapidly diluted into a poor solvent (the aqueous buffer), causing localized high concentrations that exceed the solubility limit.
-
Solution:
-
Slow Addition with Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while the buffer is being vigorously stirred or vortexed. This ensures rapid dispersion and avoids localized over-saturation.[10]
-
Reverse Addition: In some cases, adding the buffer to the stock solution may be beneficial, but the slow addition with mixing is generally the preferred method.
-
Issue 2: The final concentration of Palifosfamide in the aqueous solution is too high.
-
Potential Cause: Exceeding Aqueous Solubility. Palifosfamide has a finite solubility in aqueous solutions, which can be lower than in organic solvents like DMSO.
-
Solution:
-
Reduce Final Concentration: Lower the desired final concentration of Palifosfamide in your working solution.
-
Use Co-solvents: For in vivo studies or if higher concentrations are necessary, consider using a co-solvent system. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8][9]
-
Issue 3: The solution is initially clear but precipitation forms over time.
-
Potential Cause: pH Instability or Incompatibility. The stability of ifosfamide, the parent compound of Palifosfamide, is known to be pH-dependent, with maximum stability in the pH range of 4-9.[11][12] Significant deviations from this range can lead to degradation and precipitation.
-
Solution:
-
Verify Buffer pH: Ensure the pH of your aqueous buffer is within the optimal range for Palifosfamide stability.
-
Buffer Compatibility: Test the solubility of Palifosfamide in a small aliquot of your buffer before preparing the entire volume. Some buffer components may interact with the compound and reduce its solubility.
-
-
Potential Cause: Temperature Fluctuations. Changes in temperature can affect the solubility of a compound. A solution prepared at a higher temperature may precipitate upon cooling.
-
Solution:
-
Maintain Constant Temperature: Store and handle the solution at a constant and appropriate temperature. If gentle warming is used to dissolve the compound, be aware that it may precipitate upon returning to room temperature.[13]
-
Prepare Fresh Solutions: To minimize the risk of time-dependent precipitation or degradation, it is best to prepare Palifosfamide solutions fresh for each experiment.[9]
-
Data and Protocols
Solubility Data
The solubility of Palifosfamide in various solvents is summarized below. This information is critical for preparing stock and working solutions.
| Solvent System | Concentration | Notes |
| DMSO | ≥ 44 mg/mL (~199 mM) | Use fresh, non-moisture-absorbing DMSO.[8] |
| Water | ≥ 19.4 mg/mL (~88 mM) | Gentle warming and sonication may be required.[13] |
| Ethanol | ≥ 2 mg/mL (~9 mM) | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (~13.6 mM) | A clear solution can be achieved with this co-solvent system for in vivo use.[9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 3 mg/mL (~13.6 mM) | An alternative co-solvent system for in vivo administration.[9] |
| Phosphate Buffered Saline (PBS) | Not specified, but used for in vitro assays. | [9] |
In Vitro Cytotoxicity Assay Protocol
This protocol is adapted from studies evaluating the activity of Palifosfamide-lysine in sarcoma cell lines.[5][9]
-
Cell Plating: Plate cells in 96-well microtiter plates at a density of approximately 500 cells per well in 100 µL of appropriate cell culture media.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of Palifosfamide-lysine in a suitable solvent (e.g., PBS). Perform serial dilutions to achieve the desired final concentrations for treatment.
-
Cell Treatment: Treat the cells with increasing concentrations of Palifosfamide-lysine. Fresh drug can be added daily for multi-day treatments.
-
Incubation: Incubate the treated plates for 72 hours at 37°C with 5% CO2.
-
MTT Assay:
-
Add 250 µg of MTT to each well.
-
Incubate for 6 hours at 37°C.
-
Dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
-
Readout: Measure the optical density at 595 nm using a microplate reader.
IC50 Values in Sarcoma Cell Lines
The following table presents the half-maximal inhibitory concentration (IC50) values for Palifosfamide-lysine in various human sarcoma cell lines, demonstrating its cytotoxic activity.
| Cell Line (Sarcoma Type) | IC50 (µM) | Reference |
| SaOS-2 (Osteosarcoma) | 2.25 - 6.75 | [7] |
| OS229 (Osteosarcoma) | 2.25 - 6.75 | [7] |
| OS230 (Osteosarcoma) | 2.25 - 6.75 | [7] |
| OS222 (Osteosarcoma) | 31.5 | [7] |
| Ewing's Sarcoma Cell Lines | 0.5 - 1.5 µg/mL | [5] |
| Rhabdomyosarcoma Cell Lines | 0.5 - 1.5 µg/mL | [5] |
Mechanism of Action: DNA Alkylation
Palifosfamide exerts its anticancer effects through the alkylation of DNA, a mechanism shared by other nitrogen mustard agents.
Caption: The mechanism of action of Palifosfamide as a DNA alkylating agent.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Palifosfamide | C4H11Cl2N2O2P | CID 100427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palifosfamide | DNA Alkylation | Drug Metabolite | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ashp.org [publications.ashp.org]
- 13. apexbt.com [apexbt.com]
Palifosfamide In Vivo Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Palifosfamide (B1580618) dosage for in vivo experiments. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is Palifosfamide and how does it differ from Ifosfamide (B1674421)?
Palifosfamide is the active metabolite of ifosfamide, a commonly used alkylating agent in cancer chemotherapy.[1] Unlike its parent drug, Palifosfamide does not require metabolic activation by the liver.[2] This direct-acting nature circumvents the production of toxic metabolites, such as acrolein and chloroacetaldehyde, which are associated with hemorrhagic cystitis and neurotoxicity, respectively, in ifosfamide treatment.[3] Palifosfamide is often stabilized as a lysine (B10760008) or tris salt to improve its chemical stability for administration.[1][2]
Q2: What is the mechanism of action of Palifosfamide?
Palifosfamide exerts its anticancer effects by acting as a DNA alkylating agent. It forms covalent bonds with DNA, leading to cross-linking between DNA strands. This damage disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]
Q3: What are the common animal models used for Palifosfamide in vivo studies?
The most frequently cited animal models are immunodeficient mice, such as SCID or nude mice, bearing human tumor xenografts.[3] Common tumor models include various types of sarcomas (e.g., osteosarcoma, rhabdomyosarcoma) and breast cancer.[3] Studies have also utilized P388-1 leukemia in CD2F1 mice and Sprague-Dawley rats for pharmacokinetic analyses.[1]
Q4: What are the recommended administration routes for Palifosfamide in mice?
The most common route of administration in preclinical studies is intravenous (IV) injection.[3] However, intraperitoneal (IP) and oral (PO) routes have also been investigated.[1] Oral bioavailability in rats has been reported to be between 48-73% of parenteral administration.[1]
Q5: How should Palifosfamide be formulated for in vivo administration?
For intravenous or intraperitoneal administration, Palifosfamide is typically dissolved in a sterile, isotonic solution such as 0.9% saline. The stability of the formulation should be confirmed before administration. For oral administration, it can be dissolved in drinking water.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or excessive weight loss (>20%) | The administered dose is above the Maximum Tolerated Dose (MTD) for the specific animal strain and model. | - Reduce the dosage in subsequent cohorts. - Consider a different dosing schedule (e.g., less frequent administration). - Confirm the accuracy of dose calculations and formulation concentration. |
| No observable anti-tumor effect | - The dose is too low. - The tumor model is resistant to Palifosfamide. - Improper drug administration. | - Perform a dose-escalation study to determine the optimal effective dose. - Test the in vitro sensitivity of your cell line to Palifosfamide. - Ensure proper administration technique (e.g., successful IV injection). |
| Precipitation of the compound during formulation | Palifosfamide has limited solubility in the chosen vehicle. | - Prepare the formulation fresh before each use. - Consider the use of a co-solvent system, but be mindful of potential vehicle-related toxicity. |
| Inconsistent results between experiments | - Variability in animal strain, age, or weight. - Inconsistent tumor cell implantation or initial tumor volume. - Differences in drug formulation or administration. | - Standardize all experimental parameters, including animal characteristics and tumor initiation procedures. - Ensure all personnel are proficient in the required techniques. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Palifosfamide in Murine Xenograft Models
| Animal Model | Tumor Type | Treatment Regimen | Route | Key Findings | Reference |
| SCID Mice | Osteosarcoma (OS31, OS33) | 100 mg/kg/day for 3 days | IV | Significant tumor growth inhibition and increased event-free survival. | [3] |
| SCID Mice | Rhabdomyosarcoma (RMS) | 100 mg/kg/day for 3 days | IV | Significant tumor growth inhibition and increased event-free survival. | [3] |
| NCr-nu/nu Mice | Mammary (MX-1) | Optimized regimens | IV/PO | >80% tumor growth suppression with 17% complete responses. | [1] |
| CD2F1 Mice | Leukemia (P388-1) | Optimized regimens | PO | 9-day increase in median survival over controls. | [1] |
Table 2: Maximum Tolerated Dose (MTD) of Palifosfamide in Mice
| Mouse Strain | Dosing Schedule | Route | MTD | Reference |
| SCID Mice | Daily for 3 consecutive days | IV | 100 mg/kg/day | [3] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain, sex, and age as those intended for the efficacy studies.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 3-5 mice per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose and escalate in subsequent groups. A common starting point for a novel compound might be 10 mg/kg, with escalating doses of 30, 100, and 300 mg/kg.
-
Administration: Administer Palifosfamide via the intended route (e.g., IV) following the planned dosing schedule (e.g., daily for 3 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, grooming, and stool consistency).
-
Consider hematological analysis at the end of the study.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of distress.
Protocol 2: Xenograft Tumor Efficacy Study
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions.
-
Cell Preparation: Harvest cells when they are in the exponential growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring:
-
Allow tumors to establish and become palpable.
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)^2 x length / 2.
-
-
Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration:
-
Treatment Group: Administer Palifosfamide at the predetermined optimal dose and schedule.
-
Control Group: Administer the vehicle on the same schedule.
-
-
Data Collection and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
Define study endpoints, which may include a maximum tumor volume, a specific time point, or signs of significant morbidity.
-
Visualizations
References
- 1. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Acquired Resistance to Palifosfamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Palifosfamide (B1580618).
Frequently Asked Questions (FAQs)
Q1: What is Palifosfamide and how does it differ from Ifosfamide (B1674421)?
Palifosfamide (isophosphoramide mustard, IPM) is the active metabolite of the chemotherapeutic prodrug ifosfamide (IFO).[1] Unlike ifosfamide, which requires hepatic metabolism for activation, Palifosfamide is administered in its active form. This bypasses the metabolic steps that can lead to the production of toxic byproducts like acrolein and chloracetaldehyde, which are associated with hemorrhagic cystitis and encephalopathy, respectively.[1]
Q2: What are the known mechanisms of resistance to the parent drug, Ifosfamide?
Resistance to oxazaphosphorines like ifosfamide can be mediated by the overexpression of enzymes involved in their catabolism, such as aldehyde dehydrogenase (ALDH).[1] Specifically, increased expression of ALDH1A1 and ALDH3A1 has been implicated in chemotherapy resistance. Palifosfamide has shown activity in cyclophosphamide-resistant osteosarcoma xenografts that overexpress ALDH3A1, suggesting it can overcome this particular resistance mechanism.[1]
Q3: What are the potential mechanisms of acquired resistance to Palifosfamide?
While direct studies on acquired resistance to Palifosfamide are limited, mechanisms can be extrapolated from research on related alkylating agents like ifosfamide and cyclophosphamide. Potential mechanisms include:
-
Enhanced DNA Repair: As an alkylating agent, Palifosfamide induces DNA damage. Upregulation of DNA repair pathways could therefore contribute to resistance. In ifosfamide-resistant osteosarcoma cells, altered expression of genes involved in DNA repair and cell cycle control, such as GADD45A, has been observed.[2]
-
Increased Drug Detoxification: Elevated levels of glutathione (B108866) (GSH) and increased activity of glutathione S-transferases (GSTs) are associated with resistance to phosphoramide (B1221513) mustards. These molecules can conjugate with and detoxify the drug, reducing its efficacy.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which are membrane proteins that pump drugs out of the cell, is a common mechanism of multidrug resistance.
-
Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to drug-induced cell death.
Q4: Are there established cell lines with acquired resistance to Palifosfamide?
While the search results did not identify commercially available, validated Palifosfamide-resistant cell lines, researchers can generate them in the laboratory. This is typically achieved by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of Palifosfamide.
Troubleshooting Guides
Problem: Unexpectedly high cell viability in Palifosfamide-treated cancer cell lines.
Possible Cause 1: Intrinsic or Acquired Resistance
-
Troubleshooting Steps:
-
Confirm Drug Activity: Test the same batch of Palifosfamide on a known sensitive cell line to ensure its potency.
-
Establish a Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of Palifosfamide concentrations to determine the half-maximal inhibitory concentration (IC50). A significantly higher IC50 compared to published data for that cell line may indicate resistance.
-
Assess for Markers of Resistance:
-
Gene Expression Analysis (qPCR or RNA-seq): Analyze the expression of genes associated with resistance to alkylating agents, such as those involved in DNA repair (GADD45A, EPB41L3), and glutathione metabolism.[2]
-
Immunoblotting: Measure the protein levels of key DNA repair enzymes, GSTs, and ABC transporters.
-
-
Possible Cause 2: Sub-optimal Experimental Conditions
-
Troubleshooting Steps:
-
Verify Drug Concentration: Double-check calculations for drug dilutions.
-
Optimize Seeding Density: Ensure that the cell seeding density is appropriate for the duration of the experiment to avoid confluence-related artifacts.
-
Check for Contamination: Test cell cultures for mycoplasma or other contaminants that could affect cell health and drug response.
-
Problem: Difficulty in generating a Palifosfamide-resistant cell line.
Possible Cause 1: Insufficient Drug Exposure
-
Troubleshooting Steps:
-
Gradual Dose Escalation: Start with a Palifosfamide concentration around the IC50 of the parental cell line and gradually increase the concentration in subsequent passages as the cells adapt.
-
Continuous Exposure: Maintain a constant low dose of Palifosfamide in the culture medium to apply continuous selective pressure.
-
Possible Cause 2: Reversible Resistance
-
Observation: In a study on ifosfamide resistance, it was noted that resistant cells regained sensitivity to the drug when it was removed from the culture medium.[2]
-
Troubleshooting Steps:
-
Maintain Selective Pressure: Once a resistant population is established, maintain a maintenance dose of Palifosfamide in the culture medium to prevent reversion to a sensitive phenotype.
-
Cryopreserve at Different Stages: Freeze vials of the resistant cells at various stages of development to have backups.
-
Quantitative Data Summary
The following tables summarize quantitative data from a study on an ifosfamide-resistant osteosarcoma cell line (U2OS), which can serve as a reference for similar experiments with Palifosfamide.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Ifosfamide in Sensitive and Resistant Osteosarcoma Cells
| Cell Line | IC50 (µM) | Fold Resistance |
| U2OS Sensitive (U2OS S) | 33.12 | - |
| U2OS Resistant (U2OS R+ in presence of IFO) | 37.13 | 1.12 |
Data adapted from a study on ifosfamide resistance in U2OS cells.[2]
Table 2: Relative Gene Expression in Ifosfamide-Sensitive vs. Resistant Osteosarcoma Cells
| Gene | Function | Relative Expression in Resistant vs. Sensitive Cells |
| GADD45A | Cell cycle control, DNA repair | Downregulated |
| EPB41L3 | Tumor suppressor, apoptosis | Downregulated |
Data adapted from a study on ifosfamide resistance in U2OS cells.[2]
Experimental Protocols
Protocol: Generation of a Palifosfamide-Resistant Cell Line
This is a generalized protocol; specific concentrations and timelines will need to be optimized for your cell line of interest.
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
The next day, treat the cells with a range of Palifosfamide concentrations for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT) and calculate the IC50 value.
-
-
Induce Resistance:
-
Culture the parental cells in a flask with a starting concentration of Palifosfamide equal to the IC50.
-
When the cells reach 70-80% confluency, passage them and re-plate in the same concentration of Palifosfamide.
-
Once the cells are growing at a normal rate in this concentration, gradually increase the Palifosfamide concentration in subsequent passages.
-
This process may take several months.
-
-
Confirm Resistance:
-
Periodically perform cell viability assays to determine the IC50 of the resistant cell population and compare it to the parental line.
-
Once a stable resistant line is established (e.g., >5-fold increase in IC50), it can be used for further characterization.
-
Protocol: Cell Viability (MTT) Assay
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of Palifosfamide.
-
Remove the old media from the wells and add 100 µL of media containing the different drug concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Potential mechanisms of acquired resistance to Palifosfamide.
Caption: Workflow for generating a Palifosfamide-resistant cell line.
References
Technical Support Center: Bypassing ALDH-Mediated Resistance with Palifosfamide
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Palifosfamide (B1580618) to overcome aldehyde dehydrogenase (ALDH)-mediated resistance in cancer therapy. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Palifosfamide and how does it differ from cyclophosphamide (B585) or ifosfamide (B1674421)?
Palifosfamide (isophosphoramide mustard-lysine or ZIO-201) is the active metabolite of the alkylating agent ifosfamide.[1][2] Unlike its parent compounds, cyclophosphamide and ifosfamide, Palifosfamide is a pre-activated agent and does not require metabolic activation by cytochrome P450 enzymes in the liver.[1][3][4] This direct-acting nature provides a more consistent and predictable pharmacokinetic profile.
Q2: What is ALDH-mediated resistance and how does Palifosfamide bypass it?
Aldehyde dehydrogenase (ALDH) is a family of enzymes that can detoxify the active metabolites of cyclophosphamide and ifosfamide, leading to drug resistance in cancer cells with high ALDH activity.[3][4][5] Specifically, ALDH oxidizes the aldophosphamide (B1666838) intermediate to the inactive carboxyphosphamide, preventing the formation of the cytotoxic phosphoramide (B1221513) mustard.[3] Palifosfamide, being the active metabolite itself, is not a substrate for ALDH and therefore circumvents this resistance mechanism.[2] This makes it a promising therapeutic option for tumors that have developed resistance to conventional oxazaphosphorine-based chemotherapies.
Q3: What is the mechanism of action of Palifosfamide?
Palifosfamide is a bifunctional DNA alkylating agent.[6] It forms covalent bonds with DNA, leading to inter- and intra-strand cross-links, primarily at the N7 position of guanine.[7][8] This DNA damage inhibits DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.[7]
Q4: In which cancer types has Palifosfamide shown preclinical or clinical activity?
Palifosfamide has demonstrated activity in a range of preclinical cancer models, including pediatric sarcomas (osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma), breast cancer, and leukemia.[2][9] Clinical trials have primarily focused on soft tissue sarcoma.[1]
Troubleshooting Guide
Issue 1: Difficulty dissolving Palifosfamide for in vitro assays.
-
Possible Cause: Palifosfamide may have limited solubility in aqueous solutions.
-
Solution:
-
For in vitro experiments, it is recommended to first dissolve Palifosfamide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Further dilutions can then be made in your cell culture medium to achieve the desired final concentrations.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects. The final DMSO concentration should typically be kept below 0.5% to avoid toxicity to the cells.[10]
-
Issue 2: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding plates. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause 3: Instability of Palifosfamide in solution.
-
Solution: Prepare fresh dilutions of Palifosfamide from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 3: Unexpectedly low cytotoxicity in ALDH-high cancer cell lines.
-
Possible Cause: While Palifosfamide bypasses ALDH-mediated resistance, other resistance mechanisms may be present in the cell line.
-
Solution:
-
Investigate other potential resistance mechanisms such as enhanced DNA repair pathways or alterations in apoptotic signaling.
-
Consider combination therapies. Preclinical studies have shown that Palifosfamide can act synergistically with other chemotherapeutic agents like doxorubicin (B1662922) and docetaxel (B913).[9]
-
Quantitative Data
The following tables summarize key quantitative data related to the activity of Palifosfamide.
Table 1: In Vitro Cytotoxicity of Palifosfamide (Lysine Salt) in Pediatric Sarcoma Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) |
| OS31 | Osteosarcoma (Cyclophosphamide-Resistant, ALDH3A1-overexpressing) | ~1.0 | ~3.6 |
| OS33 | Osteosarcoma (Cyclophosphamide-Sensitive) | ~1.0 | ~3.6 |
| A673 | Ewing's Sarcoma | ~0.5 | ~1.8 |
| TC71 | Ewing's Sarcoma | ~1.5 | ~5.4 |
| RH30 | Rhabdomyosarcoma | ~0.8 | ~2.9 |
| OS222 | Osteosarcoma | 7.0 | 25.2 |
Data adapted from Gidwani et al., Cancer Chemotherapy and Pharmacology, 2009.[2]
Table 2: In Vivo Efficacy of Palifosfamide in Murine Xenograft Models
| Tumor Model | Treatment Regimen | Outcome |
| MX-1 (human breast cancer) | Optimized parenteral or oral administration | >80% tumor growth suppression, 17% complete responses.[9] |
| P388-1 (murine leukemia) | Oral administration | 9-day increase in median survival over controls.[9] |
| OS31 (osteosarcoma) | 100 mg/kg/day, IV for 3 days | Significant tumor growth inhibition and increased event-free survival.[2] |
| OS33 (osteosarcoma) | 100 mg/kg/day, IV for 3 days | Significant tumor growth inhibition and increased event-free survival.[2] |
| RH30 (rhabdomyosarcoma) | 100 mg/kg/day, IV for 3 days | Significant tumor growth inhibition and increased event-free survival.[2] |
Experimental Protocols
Protocol 1: ALDEFLUOR™ Assay for Measuring ALDH Activity
This protocol is adapted from the manufacturer's instructions (STEMCELL Technologies) and is a common method to assess the ALDH activity in a cell population.[11][12]
-
Cell Preparation:
-
Prepare a single-cell suspension of your cancer cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
-
Staining:
-
For each sample, prepare a "test" and a "control" tube.
-
To the "control" tube, add the ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry:
-
After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells on a flow cytometer. The "control" sample is used to set the gate for the ALDH-positive population. The percentage of fluorescent cells in the "test" sample represents the ALDH-positive population.
-
Protocol 2: MTT Assay for Cell Viability
This is a general protocol for assessing cell viability after treatment with Palifosfamide.[13][14][15]
-
Cell Seeding:
-
Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of Palifosfamide in your cell culture medium. Based on published data, a starting concentration range of 0.1 to 100 µM would be appropriate for many cancer cell lines.
-
Remove the old medium from the cells and add the medium containing different concentrations of Palifosfamide. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for your desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Protocol 3: In Vivo Xenograft Study
This is a generalized protocol for evaluating the anti-tumor efficacy of Palifosfamide in a subcutaneous xenograft model.[16][17]
-
Cell Implantation:
-
Subcutaneously inject a suspension of your human cancer cells (e.g., 1-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare Palifosfamide for injection. A common vehicle is sterile saline.
-
Administer Palifosfamide to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection). A previously reported effective dose is 100 mg/kg/day for 3 consecutive days.[2]
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
The study endpoint can be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: ALDH-mediated resistance pathway for cyclophosphamide/ifosfamide.
Caption: Palifosfamide's mechanism of bypassing ALDH and inducing DNA damage.
Caption: A typical experimental workflow for evaluating Palifosfamide.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. protocols.io [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Palifosfamide Technical Support Center: A Guide to Degradation Pathways and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation pathways of palifosfamide (B1580618), its byproducts, and detailed protocols for stability assessment. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is palifosfamide and how does it differ from ifosfamide (B1674421)?
Palifosfamide is the active metabolite of the anticancer prodrug ifosfamide. It is a bifunctional alkylating agent that exerts its cytotoxic effects by cross-linking DNA. Unlike ifosfamide, which requires metabolic activation in the liver, palifosfamide is administered in a stabilized form (typically as a lysine (B10760008) or tris salt) and is directly active. A key advantage of palifosfamide is that its administration avoids the formation of toxic metabolites associated with ifosfamide, such as acrolein and chloroacetaldehyde, which can cause hemorrhagic cystitis and neurotoxicity, respectively.[1][2][3][4]
Q2: What are the primary degradation pathways of palifosfamide's active moiety, isophosphoramide mustard (IPM)?
The degradation of isophosphoramide mustard (IPM) in aqueous solutions is highly dependent on pH. Two main pathways have been identified:
-
P-N Bond Hydrolysis (Acidic Conditions): At a pH below its pKa of approximately 4.3, the primary degradation route is the cleavage of the P-N bonds.[5] This pathway is predominant in strongly acidic environments (pH ≤ 1), leading to the breakdown of the molecule.
-
Cyclization (Neutral to Alkaline Conditions): At neutral to alkaline pH, the degradation is initiated by the intramolecular cyclization of one of the N-chloroethyl side chains to form a reactive aziridinium (B1262131) ion. This intermediate is then subject to nucleophilic attack. This is the dominant pathway at physiological pH (7.4) and in basic solutions.[5]
Q3: What are the known degradation byproducts of isophosphoramide mustard (IPM)?
Forced degradation studies have identified several byproducts resulting from the degradation of IPM under various pH conditions.[5] The formation of these byproducts is directly linked to the degradation pathway.
-
Products of P-N Bond Hydrolysis (Acidic pH):
-
Phosphate (B84403) ion (Pi)
-
Chloroethylammonium chloride (CEA-HCl)
-
Phosphorylethanolamine (PEA) - formed via a cyclization intermediate followed by P-N bond cleavage.[5]
-
-
Products of Cyclization and Subsequent Reactions (Neutral to Alkaline pH):
It is important to note that the toxic byproducts of ifosfamide metabolism, acrolein and chloroacetaldehyde, are not formed during the degradation of palifosfamide.[1]
Q4: How do the stabilizing agents, lysine and tris, affect the stability of palifosfamide?
Palifosfamide is formulated as a salt with lysine or tris(hydroxymethyl)aminomethane (tris) to enhance its stability for administration.[2][4] These agents help to maintain a suitable pH and prevent the premature degradation of the active isophosphoramide mustard. While the primary degradation pathways relate to the IPM moiety, the stability of the formulation as a whole is important.
-
Lysine: Lysine is a basic amino acid and is used to form a stable salt with palifosfamide. Under thermal stress and varying pH, lysine itself can degrade, with its main degradation product being lysine lactam.[6]
-
Tris: Tris is a common biological buffer effective in the pH range of 7.2 to 9.0.[3] It is generally stable, but at elevated temperatures, it can degrade to produce formaldehyde, which could potentially react with the active drug substance.[7]
When conducting forced degradation studies, it is crucial to consider the potential degradation of these excipients and to have analytical methods capable of separating their degradants from those of palifosfamide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of palifosfamide potency in solution. | The pH of the solution may be too high or too low. Palifosfamide is most stable in weakly acidic conditions. | Ensure the pH of your formulation or solvent system is optimized for palifosfamide stability, ideally in the weakly acidic range. Buffer the solution if necessary. |
| Appearance of unexpected peaks in HPLC chromatogram during stability testing. | These could be degradation products of palifosfamide, the stabilizing agent (lysine or tris), or other excipients. | Use a validated stability-indicating HPLC method capable of resolving all potential degradation products. Perform peak purity analysis and consider using mass spectrometry (LC-MS) for peak identification. |
| Inconsistent results in stability studies. | Variability in storage conditions (temperature, light exposure), sample preparation, or analytical method performance. | Strictly control all experimental parameters. Ensure proper validation of the analytical method for precision, accuracy, and robustness. Use a well-maintained and calibrated HPLC system. |
| Difficulty in identifying degradation products. | Insufficient separation in the chromatographic method or low concentration of the degradant. | Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry). Concentrate the sample if possible. Utilize advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR for structural elucidation. |
Quantitative Data on Degradation
The following table summarizes the relative abundance of phosphorylated degradation products of isophosphoramide mustard (IPM) at different pH values after approximately 15 hours of reaction, as determined by NMR spectroscopy.[5]
| pH | Phosphate ion (Pi) | Phosphorylethanolamine (PEA) | MonohydroxyIPM (monoOHIPM) |
| 3.5 | 67% | 16% | 5% |
| 5.0 | 17% | 46% | ~28% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Palifosfamide
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of palifosfamide.
1. Sample Preparation:
-
Prepare a stock solution of palifosfamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffered solution at a neutral pH).
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to the stock solution. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to the stock solution. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Store protected from light at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C) in a controlled environment.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the sample using a validated stability-indicating HPLC method (see Protocol 2).
-
Analyze an unstressed control sample for comparison.
4. Data Evaluation:
-
Calculate the percentage of palifosfamide remaining.
-
Determine the percentage of each degradation product formed.
-
Perform a mass balance analysis to account for all components.
Protocol 2: Stability-Indicating HPLC Method for Palifosfamide and its Degradation Products
This protocol provides a general framework for a reverse-phase HPLC method suitable for stability studies of palifosfamide. Method optimization and validation are essential.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate (B1210297) buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where palifosfamide and its potential degradation products have significant absorbance (e.g., around 200-210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Maintain at a constant temperature (e.g., 30°C).
Method Validation: The method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: pH-dependent degradation pathways of isophosphoramide mustard (IPM).
Caption: A typical experimental workflow for a forced degradation study.
References
- 1. Tris Hydrochloride in Pharmaceuticals: A Key Ingredient for Formulation - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Identification of new aqueous chemical degradation products of isophosphoramide mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of phosphoramide mustard hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Palifosfamide Combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Palifosfamide (B1580618). The content is designed to address specific issues that may be encountered during the investigation of Palifosfamide combinations aimed at improving its therapeutic index.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Compound Handling & Preparation
-
Q1: How should I dissolve and store Palifosfamide for in vitro experiments?
-
A1: Palifosfamide is the active metabolite of ifosfamide. For in vitro studies, it is often used in a stabilized form, such as Palifosfamide-lysine or Palifosfamide-tris. It is recommended to consult the manufacturer's data sheet for specific solubility information. As a general guideline for nitrogen mustard compounds, which can be unstable, prepare stock solutions fresh for each experiment if possible. If storage is necessary, store in small aliquots at -80°C to minimize freeze-thaw cycles. For cell-based assays, dissolving the compound in a small amount of sterile DMSO before further dilution in culture medium is a common practice. Always ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including vehicle controls.
-
-
Q2: I am observing inconsistent results in my cytotoxicity assays. What could be the cause?
-
A2: Inconsistent results with alkylating agents like Palifosfamide can stem from several factors:
-
Compound Instability: As an active metabolite, Palifosfamide may have limited stability in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Health and Density: Ensure your cells are in the logarithmic growth phase and that seeding density is consistent across all plates and experiments. Over-confluent or unhealthy cells can show variable responses to treatment.
-
Assay-Specific Issues: For MTT or similar tetrazolium-based assays, ensure the incubation time with the reagent is optimized for your cell line and that the formazan (B1609692) crystals are fully dissolved before reading the absorbance.
-
Drug-Resistant Clones: Continuous culture in the presence of a drug can lead to the selection of resistant cell populations. It is advisable to use low-passage cells and regularly check for mycoplasma contamination.
-
-
In Vitro Combination Studies
-
Q3: How can I determine if the combination of Palifosfamide and another agent (e.g., Doxorubicin) is synergistic, additive, or antagonistic?
-
A3: To assess the nature of the drug interaction, you can perform a combination index (CI) analysis based on the Chou-Talalay method. This involves treating cells with a range of concentrations of each drug alone and in combination at a constant ratio. The CI value is then calculated using software like CompuSyn.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism. Preclinical studies have suggested a synergistic efficacy of Palifosfamide in combination with doxorubicin (B1662922).[1][2]
-
-
-
Q4: My combination therapy does not show the expected synergistic effect in vitro. What should I check?
-
A4:
-
Scheduling and Sequence: The order and timing of drug administration can be critical. For example, with some combinations involving DNA damaging agents, pre-treating with an agent that inhibits DNA repair can enhance the efficacy of the second drug. Experiment with different schedules (e.g., sequential vs. simultaneous administration).
-
Concentration Ratios: The synergistic effect may only be apparent at specific concentration ratios of the two drugs. A thorough dose-response matrix experiment is necessary to identify the optimal ratio.
-
Cell Line Specificity: The observed synergy can be cell-line dependent. The underlying molecular characteristics of the cells, such as the status of DNA repair pathways, can influence the outcome of the combination.
-
-
In Vivo Experiments
-
Q5: What are the key considerations for designing an in vivo study with Palifosfamide in a xenograft model?
-
A5:
-
Dosing and Formulation: Palifosfamide is administered intravenously. The maximum tolerated dose (MTD) in SCID mice has been reported as 100 mg/kg/day for three consecutive days.[3]
-
Toxicity Monitoring: The primary dose-limiting toxicities of Palifosfamide in clinical settings are hematologic, specifically neutropenia and thrombocytopenia.[1][2] In animal models, monitor for signs of toxicity such as weight loss, changes in behavior, and ruffled fur. Complete blood counts (CBCs) can also be performed to assess myelosuppression.
-
Combination Regimen: In clinical trials with doxorubicin, Palifosfamide was administered on days 1-3 of a 21-day cycle, with doxorubicin given on day 1.[4] A similar schedule could be adapted for preclinical models.
-
-
-
Q6: My in vivo combination study is showing high toxicity. How can I improve the therapeutic index?
-
A6:
-
Dose Reduction: The most straightforward approach is to reduce the dose of one or both agents.
-
Schedule Modification: Altering the timing of administration may reduce overlapping toxicities. For example, allowing a recovery period between the administration of two myelosuppressive agents might be beneficial.
-
Supportive Care: In clinical trials of ifosfamide/doxorubicin combinations, supportive care measures such as the use of granulocyte colony-stimulating factor (G-CSF) have been employed to manage myelosuppression.[5] Similar strategies could be considered in preclinical models if severe myelosuppression is the primary toxicity.
-
-
Data Presentation
In Vitro Cytotoxicity of Palifosfamide
| Cell Line Type | Cell Line | IC50 (µg/mL) | Reference |
| Osteosarcoma (OS) | Multiple Lines | 0.5 - 1.5 | [3] |
| Osteosarcoma (OS) | OS222 | 7.0 | [3] |
| Ewing's Sarcoma (ES) | Multiple Lines | 0.5 - 1.5 | [3] |
| Rhabdomyosarcoma (RMS) | Multiple Lines | 0.5 - 1.5 | [3] |
In Vivo Maximum Tolerated Dose (MTD) of Palifosfamide
| Animal Model | Administration Route | Dosing Schedule | MTD | Reference |
| SCID Mice | Intravenous (IV) | Daily for 3 consecutive days | 100 mg/kg/day | [3] |
Clinical Trial Data: Palifosfamide in Combination with Doxorubicin for Soft Tissue Sarcoma (STS)
| Trial Phase | Treatment Arms | Key Efficacy Outcome | Key Grade 3/4 Toxicities | Reference |
| Phase I | Palifosfamide (escalating doses) + Doxorubicin (escalating doses) | 3 Partial Responses in 12 evaluable patients | Neutropenia, Thrombocytopenia | [1][2] |
| Phase II | Palifosfamide + Doxorubicin vs. Doxorubicin alone | Median PFS: 7.8 months vs. 4.4 months | No significant difference in toxicities | [6] |
| Phase III (PICASSO 3) | Palifosfamide (150 mg/m²/day, days 1-3) + Doxorubicin (75 mg/m², day 1) vs. Doxorubicin + Placebo | Median PFS: 6.0 months vs. 5.2 months (not statistically significant) | Higher in combination arm (63.6% vs. 50.9%), mainly neutropenia and anemia | [4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of Palifosfamide in DMSO. Create a series of serial dilutions in complete cell culture medium to achieve the desired final concentrations. Prepare similar dilutions for the combination agent if applicable.
-
Treatment: Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of Palifosfamide, the combination agent, or the combination of both. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Grouping: Once tumors reach the desired size, randomize the mice into different treatment groups (e.g., Vehicle control, Palifosfamide alone, combination agent alone, Palifosfamide + combination agent).
-
Drug Administration: Prepare the drug formulations and administer them to the mice according to the planned dose and schedule (e.g., intravenous injection for Palifosfamide).
-
Monitoring: Throughout the study, monitor tumor growth, animal body weight (as an indicator of toxicity), and overall health.
-
Endpoint: The study can be concluded when tumors in the control group reach a pre-determined maximum size, or after a fixed duration of treatment.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume across the different treatment groups to determine the extent of tumor growth inhibition.
Mandatory Visualizations
Caption: Palifosfamide's mechanism of action and the resulting DNA damage response pathway.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palifosfamide plus doxorubicin does not improve survival in sarcoma | MDedge [mdedge.com]
- 5. dovepress.com [dovepress.com]
- 6. onclive.com [onclive.com]
Palifosfamide Tromethamine In Vitro Technical Support Center
Disclaimer: Information on the specific off-target effects of Palifosfamide Tromethamine in vitro is limited in publicly available scientific literature. Much of the existing research focuses on its primary mechanism of action as a DNA alkylating agent and its clinical applications. This technical support center provides information based on the known pharmacology of Palifosfamide, the broader class of nitrogen mustards to which it belongs, and potential areas for investigation into its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
Palifosfamide is the active metabolite of ifosfamide, a DNA alkylating agent. Its primary mechanism involves the irreversible alkylation and cross-linking of DNA, primarily at guanine (B1146940) bases. This action inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Unlike its parent drug, ifosfamide, Palifosfamide does not require metabolic activation and avoids the production of toxic metabolites like acrolein and chloroacetaldehyde, which are associated with bladder and central nervous system toxicities.
Q2: Are there any known or suspected off-target effects of this compound in vitro?
Direct evidence for specific off-target effects of Palifosfamide is scarce. However, based on its classification as a nitrogen mustard and some preliminary data, potential off-target effects may include:
-
Protein Alkylation: Nitrogen mustards are known to alkylate proteins, which can alter their function. Proteomics studies of other mustard agents have shown that cytoskeletal proteins can be targets, potentially affecting cell structure and integrity.
-
Modulation of Signaling Pathways: There are suggestions that isophosphoramide mustard, the active component of Palifosfamide, may interact with cellular signaling pathways. For instance, it has been proposed to modulate the MAP kinase (MAPK) signaling pathway and to downregulate the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21 (CIP1). However, detailed in vitro studies confirming these effects for Palifosfamide are lacking.
Q3: We are observing unexpected changes in cell morphology and signaling in our Palifosfamide-treated cells. Could these be off-target effects?
It is plausible. Given that nitrogen mustards can alkylate proteins, changes in cell morphology could be linked to off-target effects on cytoskeletal proteins. If you are observing alterations in signaling pathways not directly related to the DNA damage response, this could also indicate off-target activity. To investigate this, we recommend performing proteomics or specific pathway analysis to identify affected proteins and signaling cascades.
Q4: How can we test for off-target kinase inhibition by Palifosfamide in our experiments?
To assess for off-target kinase inhibition, a kinase inhibitor profiling assay is the recommended approach. This can be done through commercial services that screen the compound against a large panel of kinases. The general workflow for such an assay involves incubating a library of kinases with Palifosfamide and measuring the effect on their activity.
Q5: What methods can be used to identify novel protein targets of Palifosfamide?
A proteomics-based approach is the most comprehensive way to identify novel protein targets. This typically involves treating cells with Palifosfamide and then using mass spectrometry to identify proteins that have been alkylated or whose expression levels have changed.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for Palifosfamide across different cell lines.
-
Possible Cause 1 (On-Target): Differences in DNA repair capacity. Cell lines with more efficient DNA repair mechanisms may show higher resistance to Palifosfamide.
-
Troubleshooting: Assess the expression and activity of key DNA repair proteins (e.g., PARP, BRCA1/2) in your cell lines. Consider co-treatment with a DNA repair inhibitor to see if this sensitizes resistant cells.
-
-
Possible Cause 2 (Potential Off-Target): Differential expression of potential off-target proteins that may contribute to cytotoxicity.
-
Troubleshooting: If you suspect off-target effects, perform a comparative proteomics analysis of a sensitive and a resistant cell line treated with Palifosfamide to identify differentially expressed or modified proteins that are not directly involved in the DNA damage response.
-
Issue 2: Unexpected activation or inhibition of a signaling pathway (e.g., MAPK pathway) following Palifosfamide treatment.
-
Possible Cause: Potential off-target interaction of Palifosfamide with components of the signaling pathway.
-
Troubleshooting:
-
Confirm the observation: Use western blotting or other immunoassays to verify the changes in the phosphorylation status or expression levels of key proteins in the pathway (e.g., ERK, JNK, p38 for the MAPK pathway).
-
Investigate direct interactions: While challenging, in vitro kinase assays with purified components of the pathway could be used to see if Palifosfamide directly inhibits or activates any of the kinases.
-
Perform a broader screen: A kinase inhibitor profiling service can provide a comprehensive view of potential kinase off-targets.
-
-
Issue 3: Changes in p53 and p21 (CIP1) protein levels that do not correlate with the extent of DNA damage.
-
Possible Cause: Potential direct or indirect off-target modulation of the p53 pathway by Palifosfamide.
-
Troubleshooting:
-
Quantitative analysis: Use quantitative PCR (qPCR) to determine if the changes in p53 and p21 protein levels are preceded by changes in their mRNA levels.
-
Reporter assays: Utilize a p53-responsive luciferase reporter assay to assess whether Palifosfamide is affecting the transcriptional activity of p53.
-
Examine upstream regulators: Investigate the activation status of upstream regulators of p53, such as ATM and ATR, to see if the p53 response is consistent with the activation of the DNA damage response pathway.
-
-
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data specifically detailing the in vitro off-target effects of this compound on kinase inhibition or protein expression changes unrelated to its primary DNA-damaging mechanism. Researchers are encouraged to generate this data within their own experimental systems.
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects on a Signaling Pathway (e.g., MAPK Pathway)
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound for various time points. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38). Also, include an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: General Workflow for Proteomic Analysis of Palifosfamide-Treated Cells
-
Cell Culture and Treatment: Culture cells to mid-log phase and treat with this compound at a predetermined concentration (e.g., IC50) and a vehicle control for a specific time.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer suitable for mass spectrometry (e.g., urea-based buffer).
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but Recommended for Quantification): Label the peptides from the control and treated samples with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and provide information on their sequence and post-translational modifications.
-
Data Analysis: Use specialized software to identify the proteins and quantify their relative abundance between the control and treated samples. Identify proteins that are significantly up- or down-regulated or show evidence of alkylation.
-
Bioinformatics Analysis: Perform pathway and gene ontology analysis on the list of affected proteins to identify cellular processes that are perturbed by Palifosfamide treatment.
Visualizations
Caption: On-target and potential off-target pathways of this compound.
Caption: Experimental workflow for off-target kinase profiling.
Caption: Experimental workflow for proteomics-based off-target identification.
Technical Support Center: Palifosfamide Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity assays with Palifosfamide (B1580618).
Frequently Asked Questions (FAQs)
Q1: What is Palifosfamide and what is its mechanism of action?
Palifosfamide is the active metabolite of the alkylating agent ifosfamide (B1674421). It exerts its cytotoxic effects by binding to DNA, leading to the formation of interstrand cross-links. This damage blocks DNA replication and transcription, ultimately triggering cell death.[1] Unlike its parent drug, ifosfamide, Palifosfamide does not require metabolic activation and has been developed in stabilized salt forms to improve its therapeutic potential.[1]
Q2: Which cytotoxicity assays are suitable for Palifosfamide?
Several assays can be used to measure the cytotoxic effects of Palifosfamide. The choice of assay depends on the specific research question and the cell line being used. Commonly used assays include:
-
Metabolic Activity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Protein Content Assays (e.g., Sulforhodamine B - SRB): This assay quantifies the total protein content of the cells, providing a measure of cell biomass.
-
Membrane Integrity Assays (e.g., Lactate Dehydrogenase - LDH): This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Q3: What are the potential mechanisms of resistance to Palifosfamide?
Resistance to alkylating agents like Palifosfamide can arise through several mechanisms, including:
-
Enhanced DNA Repair: Increased activity of DNA repair pathways can remove the DNA adducts formed by Palifosfamide, mitigating its cytotoxic effects.
-
Altered Drug Metabolism: Changes in cellular metabolism can lead to the detoxification of the drug.
-
Reduced Drug Accumulation: Decreased uptake or increased efflux of the drug can lower its intracellular concentration.
-
Defects in Apoptotic Pathways: Alterations in the signaling pathways that lead to programmed cell death can make cells more resistant to the cytotoxic effects of DNA damage.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability in results across replicate wells is a common problem that can obscure the true cytotoxic effect of Palifosfamide.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. Avoid introducing bubbles into the wells. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data points. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, which can lead to uneven drug exposure. |
Issue 2: Inconsistent Results Between Experiments
Lack of reproducibility is a significant concern in cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Instability | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Regularly check for changes in cell morphology and growth rate. |
| Palifosfamide Instability | While the parent drug ifosfamide shows some stability in aqueous solutions at 37°C for several days, the specific stability of Palifosfamide in your cell culture medium should be considered.[2][3][4] Prepare fresh drug dilutions for each experiment from a frozen stock solution. Consider performing a time-course experiment to assess the stability of Palifosfamide under your specific experimental conditions. |
| Reagent Variability | Prepare fresh reagents when possible. Ensure proper storage of all assay components and avoid repeated freeze-thaw cycles. |
| Inconsistent Incubation Times | Standardize all incubation times, including cell seeding, drug treatment, and assay reagent addition. |
Issue 3: Unexpected or No Cytotoxic Effect
Observing a weaker-than-expected or no cytotoxic effect can be perplexing.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wide range of Palifosfamide concentrations to determine the optimal range for your cell line. |
| Cell Line Resistance | The cell line may have intrinsic or acquired resistance to alkylating agents. Consider using a different cell line or investigating potential resistance mechanisms. |
| Incorrect Assay Choice | The chosen assay may not be sensitive enough to detect the cytotoxic effects of Palifosfamide in your specific cell model. Consider using an alternative assay that measures a different cellular parameter (e.g., switch from a metabolic assay to a membrane integrity assay). |
| Compound Interference with Assay | Some compounds can directly interact with assay reagents, leading to inaccurate results. For tetrazolium-based assays like MTT, it's possible for a compound to affect cellular metabolism in a way that is independent of its cytotoxic effect. To test for this, run a control plate with Palifosfamide in cell-free media to see if it directly reduces the MTT reagent. |
Experimental Protocols
Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of Palifosfamide and a vehicle control. Incubate for the desired exposure time (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[5][6][7]
-
Washing: Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and dead cells.[5][7] Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][6][7]
-
Washing: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[5][7] Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Read the absorbance at 540-565 nm using a microplate reader.[5][7][8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring LDH released from cells with damaged membranes.
-
Cell Seeding and Treatment: Plate and treat cells with Palifosfamide as described for the SRB assay. Include a "maximum LDH release" control by adding a lysis solution to a set of untreated wells 45 minutes before the end of the incubation period. Also, include a "no cell" background control.[9][10]
-
Sample Collection: After incubation, centrifuge the plate if cells are in suspension. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Stop Reaction: Add a stop solution to each well.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Calculation: Subtract the reference wavelength absorbance from the 490 nm absorbance. The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.
Visualizations
Caption: Experimental workflow for a Palifosfamide cytotoxicity assay.
Caption: Signaling pathway of Palifosfamide-induced cell death.
References
- 1. Anticancer activity of stabilized palifosfamide in vivo: schedule effects, oral bioavailability, and enhanced activity with docetaxel and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of ifosfamide in solutions for multiday infusion by external pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Palifosfamide Demonstrates Efficacy in Oxazaphosphorine-Resistant Sarcoma Models
A preclinical comparative analysis highlights palifosfamide's potential to overcome a key resistance mechanism to conventional oxazaphosphorine-based chemotherapies. In vitro and in vivo studies confirm its activity against pediatric sarcoma models, including those resistant to cyclophosphamide, a commonly used oxazaphosphorine.
For researchers and drug development professionals in oncology, the emergence of resistance to standard-of-care chemotherapeutics presents a significant challenge. Oxazaphosphorines, such as ifosfamide (B1674421) and cyclophosphamide, are mainstays in the treatment of various cancers, including pediatric sarcomas. However, their efficacy can be limited by tumor-mediated resistance. Palifosfamide (B1580618), the active metabolite of ifosfamide, has been developed to bypass a critical resistance pathway, offering a potential therapeutic advantage in relapsed or refractory disease settings.
Palifosfamide is a synthetic mustard compound that functions as a DNA alkylating agent, inducing cell death by cross-linking DNA and inhibiting replication.[1][2][3] Unlike its parent compound, ifosfamide, palifosfamide does not require metabolic activation by hepatic enzymes.[4] This is a crucial distinction, as a primary mechanism of resistance to oxazaphosphorines is the overexpression of detoxifying enzymes, particularly aldehyde dehydrogenase (ALDH), which inactivates the drug before it can exert its cytotoxic effects.[5] Palifosfamide's direct-acting nature allows it to circumvent this ALDH-mediated resistance.[2][3]
In Vitro Cytotoxicity of Palifosfamide in Pediatric Sarcoma Cell Lines
A key preclinical study evaluated the cytotoxic effects of palifosfamide lysine (B10760008) (ZIO-201) across a panel of pediatric sarcoma cell lines, including osteosarcoma (OS), Ewing's sarcoma (ES), and rhabdomyosarcoma (RMS), using the MTT assay. The results demonstrated broad activity, with IC50 values (the concentration of a drug that inhibits 50% of cell growth) for most cell lines falling within a narrow range, irrespective of their presumed sensitivity to other oxazaphosphorines.
| Cell Line | Sarcoma Type | Palifosfamide Lysine IC50 (µg/mL)[6] |
| OS31 | Osteosarcoma | Not explicitly stated, but cytotoxic |
| OS33 | Osteosarcoma | Not explicitly stated, but cytotoxic |
| OS222 | Osteosarcoma | 7 |
| Various ES & RMS lines | Ewing's Sarcoma & Rhabdomyosarcoma | 0.5 - 1.5 |
Note: The study by Gidwani et al. (2009) stated that palifosfamide lysine was cytotoxic against all cell lines tested, with IC50 values ranging from 0.5 to 1.5 µg/mL, with the exception of OS222.[6]
Overcoming ALDH3A1-Mediated Resistance in an In Vivo Model
The in vivo efficacy of palifosfamide was further investigated in a murine xenograft model using cyclophosphamide-sensitive (OS33) and cyclophosphamide-resistant (OS31) osteosarcoma lines. The resistance in the OS31 model was associated with the overexpression of the ALDH3A1 enzyme. Palifosfamide demonstrated significant tumor growth inhibition in both the sensitive and the resistant xenografts, suggesting its ability to overcome ALDH3A1-mediated resistance.[6]
| Xenograft Model | Description | Key Findings with Palifosfamide Treatment[6] |
| OS31 | Cyclophosphamide-resistant, ALDH3A1 overexpressing osteosarcoma | Significant tumor growth inhibition and improved event-free survival. |
| OS33 | Cyclophosphamide-sensitive osteosarcoma | Significant tumor growth inhibition and improved event-free survival. |
Mechanism of Action and Resistance Bypass
The differential mechanism of action between palifosfamide and its parent compounds, ifosfamide and cyclophosphamide, is central to its activity in resistant models. The following diagram illustrates the metabolic pathway of oxazaphosphorines and the point at which palifosfamide's direct action provides an advantage.
Experimental Protocols
The following are representative protocols for the key experiments described in the preclinical studies.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a generalized procedure for determining the IC50 of a compound in cancer cell lines.
1. Cell Plating:
-
Sarcoma cell lines (e.g., OS31, OS33, OS222) are harvested during their logarithmic growth phase.
-
A cell suspension is prepared, and cells are seeded into 96-well microtiter plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Treatment:
-
A stock solution of palifosfamide lysine is prepared and serially diluted to achieve a range of final concentrations.
-
The culture medium is removed from the wells, and 100 µL of fresh medium containing the various concentrations of palifosfamide is added to the respective wells. Control wells receive medium with the vehicle used to dissolve the drug.
-
The plates are incubated for a period of 72 hours under the same conditions as above.
3. MTT Addition and Incubation:
-
Following the 72-hour incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
4. Solubilization and Absorbance Reading:
-
After the incubation with MTT, 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The plates are incubated overnight at 37°C to ensure complete solubilization.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance of the medium-only wells.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study
This protocol outlines the general steps for establishing and evaluating the efficacy of a drug in a murine xenograft model.
1. Animal Model and Cell Implantation:
-
Severe combined immunodeficient (SCID) mice are used as the host for the human sarcoma xenografts.
-
Cyclophosphamide-sensitive (OS33) and -resistant (OS31) osteosarcoma cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Approximately 1 x 10^7 cells are subcutaneously injected into the flank of each mouse.
2. Tumor Growth and Treatment Initiation:
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.
-
When the tumors reach a predetermined size (e.g., 100-200 mm^3), the mice are randomized into control and treatment groups.
3. Drug Administration:
-
The maximum tolerated dose (MTD) of palifosfamide lysine is determined in preliminary studies. In the described study, the MTD was 100 mg/kg per day.[6]
-
Palifosfamide is administered intravenously (IV) for three consecutive days.[6]
-
The control group receives a vehicle control on the same schedule.
4. Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study to assess treatment efficacy and toxicity.
-
The primary endpoint is typically tumor growth inhibition or delay. Event-free survival, defined as the time for the tumor to reach a specific size, is also a key endpoint.
5. Data Analysis:
-
Tumor growth curves are plotted for both control and treatment groups.
-
Statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the differences in tumor growth between the groups. Survival curves are analyzed using the Kaplan-Meier method.
The following diagram illustrates the general workflow of the in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived orthotopic xenograft models for osteosarcoma individualized precision treatment and effective drug discovery - Higuchi - Annals of Joint [aoj.amegroups.org]
- 4. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Palifosfamide Fails to Improve Outcomes in Soft Tissue Sarcoma: A Clinical Trial Comparison
The addition of palifosfamide (B1580618) tromethamine to doxorubicin (B1662922) chemotherapy did not result in a statistically significant improvement in progression-free survival or overall survival for patients with metastatic soft tissue sarcoma, according to the results of the pivotal Phase III PICASSO III clinical trial. This comprehensive guide details the clinical trial findings, compares the efficacy and safety of the palifosfamide combination to doxorubicin alone, and outlines the experimental protocols of this key study.
Executive Summary
Palifosfamide, the active metabolite of ifosfamide (B1674421), was developed to provide the anti-tumor activity of ifosfamide without the associated toxic metabolites.[1][2] Despite promising results in earlier phase trials, the large, international, randomized, double-blind, placebo-controlled Phase III PICASSO III trial did not confirm the clinical benefit of palifosfamide in combination with doxorubicin for the first-line treatment of metastatic soft tissue sarcoma.[3] The study's primary endpoint of progression-free survival (PFS) was not met.[1] This guide provides a detailed analysis of the PICASSO III trial results and a comparison with doxorubicin, which remains a standard-of-care treatment for this patient population.[3]
Mechanism of Action
Palifosfamide is a synthetic mustard compound that acts as an alkylating agent.[4][5] Its mechanism of action involves the irreversible alkylation and cross-linking of DNA, primarily at guanine-cytosine (GC) base pairs.[4][6] This action creates irreparable inter-strand cross-links in the DNA, which inhibits DNA replication and ultimately leads to cancer cell death.[4][5] A key theoretical advantage of palifosfamide is that it is the active metabolite of ifosfamide and does not require metabolic activation, thereby avoiding the production of toxic metabolites like acrolein and chloroacetaldehyde, which are associated with bladder and central nervous system toxicities seen with ifosfamide.[1][4][6]
Clinical Trial Data: PICASSO III
The PICASSO III trial was a Phase III, randomized, double-blind, placebo-controlled, international study designed to evaluate the efficacy and safety of palifosfamide in combination with doxorubicin compared to doxorubicin plus placebo in patients with metastatic soft tissue sarcoma who had not received prior systemic therapy for their metastatic disease.[1]
Efficacy Results
The addition of palifosfamide to doxorubicin did not lead to a significant improvement in the primary endpoint of progression-free survival (PFS).[1] There was also no significant difference observed in the secondary endpoint of overall survival (OS).[1]
| Efficacy Endpoint | Doxorubicin + Palifosfamide (n=226) | Doxorubicin + Placebo (n=221) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 6.0 months | 5.2 months | 0.86 (0.68 to 1.08) | 0.19 |
| Median Overall Survival (OS) | 15.9 months | 16.9 months | 1.05 (0.79 to 1.39) | 0.74 |
Data from the PICASSO III trial.[1][7]
Safety and Tolerability
The combination of doxorubicin and palifosfamide was associated with a higher incidence of Grade 3 to 4 adverse events compared to the doxorubicin and placebo arm.[1][8]
| Selected Grade 3-4 Adverse Events | Doxorubicin + Palifosfamide (n=226) | Doxorubicin + Placebo (n=221) |
| Any Grade 3-4 Adverse Event | 63.6% | 50.9% |
| Febrile Neutropenia | 21.4% | 12.6% |
| Neutropenia | 21.4% | 12.6% |
| Anemia | 16.8% | 8.9% |
Data from the PICASSO III trial.[1][8]
The most common adverse events of any grade in both treatment arms were alopecia, nausea, and fatigue.[8]
Comparison with Standard of Care: Doxorubicin
Doxorubicin remains a cornerstone of treatment for advanced or metastatic soft tissue sarcoma.[9][10] The results from the control arm of the PICASSO III trial provide a contemporary benchmark for the efficacy of doxorubicin in this setting.[3] Clinical trials have shown that doxorubicin monotherapy yields a median PFS of approximately 4.6 to 6.8 months and an overall response rate of 14% to 20%.[11] The combination of doxorubicin with ifosfamide has been shown to improve response rates and PFS but not overall survival, and it is associated with increased toxicity.[12] The PICASSO III results indicate that substituting ifosfamide with its active metabolite, palifosfamide, did not translate into a more favorable efficacy and safety profile.
Experimental Protocols: PICASSO III Trial
Study Design: A Phase III, international, multicenter, randomized, double-blind, placebo-controlled trial.[1][8]
Patient Population: Patients with metastatic soft tissue sarcoma who had received no prior systemic therapy for metastatic disease.[1] A total of 447 patients were randomized.[1][7]
Treatment Arms:
-
Experimental Arm: Doxorubicin 75 mg/m² administered intravenously on day 1, plus palifosfamide 150 mg/m²/day administered intravenously on days 1, 2, and 3.[1]
-
Control Arm: Doxorubicin 75 mg/m² administered intravenously on day 1, plus placebo on days 1, 2, and 3.[1]
-
Treatment was administered in 21-day cycles for up to six cycles.[1]
Primary Endpoint: Progression-free survival (PFS), as determined by an independent radiological review.[1]
Secondary Endpoints: Overall survival (OS), objective response rate, safety, and quality of life.[13]
Conclusion
The PICASSO III trial conclusively demonstrated that the addition of palifosfamide to doxorubicin does not improve progression-free survival or overall survival in the first-line treatment of metastatic soft tissue sarcoma.[1][7] Furthermore, the combination was associated with a higher rate of severe adverse events.[1] These findings do not support the use of palifosfamide in this clinical setting. Doxorubicin monotherapy continues to be a standard treatment option for patients with advanced soft tissue sarcoma.[3] The results of the PICASSO III trial serve as an important benchmark for future clinical trials investigating novel therapeutic agents for this challenging disease.[3]
References
- 1. PICASSO III: A Phase III, Placebo-Controlled Study of Doxorubicin With or Without Palifosfamide in Patients With Metastatic Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palifosfamide, a bifunctional alkylator for the treatment of sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Facebook [cancer.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. The ASCO Post [ascopost.com]
- 9. Doxorubicin chemotherapy in the treatment of soft-tissue sarcoma. Combined results of two randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin for Soft Tissue Sarcoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. Frontiers | Chemotherapeutic drugs for soft tissue sarcomas: a review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. cancernetwork.com [cancernetwork.com]
Head-to-head comparison of Palifosfamide and bendamustine
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of alkylating chemotherapeutic agents, Palifosfamide and bendamustine (B91647) have emerged with distinct clinical profiles. While both agents exert their cytotoxic effects through DNA damage, their structural differences, mechanisms of action, and clinical applications diverge significantly. This guide provides a comprehensive head-to-head comparison of Palifosfamide and bendamustine, supported by experimental data from key clinical trials, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
Palifosfamide is the active metabolite of ifosfamide, bypassing the need for hepatic activation and thus avoiding the generation of toxic metabolites associated with the parent drug.[1] As a bifunctional alkylating agent, it forms covalent bonds with DNA, leading to the formation of interstrand and intrastrand cross-links.[2] This disruption of DNA replication and transcription ultimately triggers cell cycle arrest and apoptosis.[2]
Bendamustine is a unique cytotoxic agent with a hybrid structure, featuring a nitrogen mustard group with alkylating properties and a benzimidazole (B57391) ring that may confer antimetabolite properties.[3][4] This structure leads to a distinct pattern of DNA damage that is more extensive and durable compared to other alkylating agents.[5] Bendamustine activates DNA damage stress responses, induces apoptosis, inhibits mitotic checkpoints, and can also trigger cell death through mitotic catastrophe.[5][6] Furthermore, it has been shown to activate a base excision DNA repair pathway, unlike other alkylators.[5] Recent studies also suggest that bendamustine can switch TNF receptor superfamily signals from survival to death signals in B-cell lymphomas.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for Palifosfamide and bendamustine, along with a typical experimental workflow for evaluating such cytotoxic agents.
Clinical Efficacy and Safety
A direct head-to-head clinical trial comparing Palifosfamide and bendamustine has not been conducted, primarily due to their development in different therapeutic areas. Palifosfamide has been investigated mainly in solid tumors, particularly soft tissue sarcoma, while bendamustine's primary application is in hematologic malignancies such as non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).
Palifosfamide in Soft Tissue Sarcoma
The pivotal clinical trial for Palifosfamide was the Phase III PICASSO 3 study, which evaluated its efficacy in combination with doxorubicin (B1662922) in patients with metastatic soft tissue sarcoma.
Table 1: Summary of the PICASSO 3 Phase III Trial
| Parameter | Palifosfamide + Doxorubicin (n=226) | Placebo + Doxorubicin (n=221) |
| Median Progression-Free Survival (PFS) | 6.0 months | 5.2 months |
| Hazard Ratio (HR) for PFS | 0.86 (95% CI: 0.68-1.08; p=0.19) | - |
| Median Overall Survival (OS) | 15.9 months | 16.9 months |
| Hazard Ratio (HR) for OS | 1.05 (95% CI: 0.79-1.39; p=0.74) | - |
| Grade 3-4 Adverse Events | 63.6% | 50.9% |
| Febrile Neutropenia | 21.4% | 12.6% |
| Data from the PICASSO 3 trial.[1] |
The PICASSO 3 trial did not demonstrate a statistically significant improvement in PFS or OS with the addition of Palifosfamide to doxorubicin.[1] There was a higher incidence of grade 3-4 adverse events in the combination arm.[1]
Bendamustine in Indolent Non-Hodgkin's Lymphoma
Bendamustine, in combination with rituximab (B1143277) (BR), has been extensively studied in the first-line treatment of indolent NHL. The BRIGHT and StiL NHL1 studies are two key randomized trials that compared BR to standard R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) or R-CVP (rituximab, cyclophosphamide, vincristine, prednisone) regimens.
Table 2: Summary of the BRIGHT and StiL NHL1 Phase III Trials
| Parameter | BRIGHT Study (BR vs. R-CHOP/R-CVP) | StiL NHL1 Study (BR vs. R-CHOP) |
| Primary Endpoint | Non-inferiority of Complete Response (CR) Rate | Non-inferiority of Progression-Free Survival (PFS) |
| CR Rate | 31% (BR) vs. 25% (R-CHOP/R-CVP) | Not the primary endpoint |
| Overall Response Rate (ORR) | 97% (BR) vs. 91% (R-CHOP/R-CVP) | - |
| Median PFS | Not reached at 5 years (65.5% PFS rate for BR) | 69.5 months (BR) vs. 31.2 months (R-CHOP) |
| Hazard Ratio (HR) for PFS | 0.61 (95% CI: 0.45-0.85; p=0.0025) at 5-year follow-up | 0.58 (95% CI: 0.44-0.74; p<0.0001) |
| Key Grade 3-4 Adverse Events | Vomiting, drug hypersensitivity (higher with BR); Peripheral neuropathy, alopecia (higher with R-CHOP/R-CVP) | Hematological toxicity, infections (lower with BR); Alopecia, peripheral neuropathy, stomatitis (higher with R-CHOP) |
| Data from the BRIGHT and StiL NHL1 trials.[8][9][10][11] |
The BRIGHT study demonstrated that BR was non-inferior to standard chemoimmunotherapy in terms of CR rate, with a higher overall response rate.[8] The 5-year follow-up of the BRIGHT study showed a significant improvement in PFS for the BR arm.[9][11] The StiL NHL1 trial showed a significantly longer median PFS with BR compared to R-CHOP.[10] The safety profiles of the regimens differed, with BR being associated with less alopecia and peripheral neuropathy but more skin reactions.[10]
Experimental Protocols
PICASSO 3 Trial Protocol (Palifosfamide)
-
Study Design: A Phase III, international, randomized, double-blind, placebo-controlled study.[1]
-
Patient Population: Patients with metastatic soft tissue sarcoma who had not received prior systemic therapy for metastatic disease.[1]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by independent radiologic review.[1]
-
Secondary Endpoints: Overall survival (OS), safety, and tolerability.[1]
BRIGHT Study Protocol (Bendamustine)
-
Study Design: A Phase III, global, randomized, non-inferiority study.[8][12]
-
Patient Population: Treatment-naïve patients with indolent NHL or mantle cell lymphoma.[8][12]
-
Treatment Arms:
-
Primary Endpoint: Complete response (CR) rate, as assessed by a blinded independent review committee.[8][12]
-
Secondary Endpoints: Overall response rate, progression-free survival, event-free survival, duration of response, and safety.[9]
Conclusion
Palifosfamide and bendamustine are both alkylating agents with distinct characteristics and clinical utility. Palifosfamide, as the active metabolite of ifosfamide, offered a potential advantage of reduced toxicity, but its pivotal Phase III trial in soft tissue sarcoma did not demonstrate a significant clinical benefit. Bendamustine, with its unique chemical structure and multifaceted mechanism of action, has established itself as a valuable treatment option in indolent non-Hodgkin's lymphoma, demonstrating superior or non-inferior efficacy with a different safety profile compared to standard chemoimmunotherapy regimens. For researchers and drug development professionals, the contrasting clinical trajectories of these two agents underscore the importance of not only the mechanism of action but also the specific molecular and clinical context in which a drug is developed and evaluated. Future research may explore the potential of these agents in other indications or in novel combinations.
References
- 1. ascopubs.org [ascopubs.org]
- 2. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bendamustine switches TNF receptor superfamily signal from a survival to a death signal in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. First-Line Treatment of Patients With Indolent Non-Hodgkin Lymphoma or Mantle-Cell Lymphoma With Bendamustine Plus Rituximab Versus R-CHOP or R-CVP: Results of the BRIGHT 5-Year Follow-Up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bendamustine plus rituximab versus CHOP plus rituximab as first-line treatment for patients with indolent and mantle-cell lymphomas: an open-label, multicentre, randomised, phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
Validating ALDH3A1 as a Resistance Marker for Palifosfamide: A Comparative Guide
Introduction
Palifosfamide (isophosphoramide mustard-lysine) is the active metabolite of ifosfamide, an oxazaphosphorine alkylating agent used in cancer chemotherapy.[1] Its efficacy can be limited by cellular resistance mechanisms. One of the primary mechanisms of resistance to oxazaphosphorine drugs, including cyclophosphamide (B585) and its analogues, is the enzymatic detoxification by aldehyde dehydrogenases (ALDHs).[2][3] This guide provides a comparative analysis of the experimental evidence validating Aldehyde Dehydrogenase 3A1 (ALDH3A1) as a significant marker and mediator of resistance to Palifosfamide and its analogues. We will compare cell lines with varying ALDH3A1 expression, examine the effects of ALDH3A1 inhibition, and provide the underlying experimental protocols.
Mechanism of Palifosfamide Inactivation by ALDH3A1
The cytotoxic effect of oxazaphosphorine drugs is dependent on their conversion to an active intermediate, aldophosphamide (B1666838). This intermediate can then spontaneously convert to the DNA alkylating agent, phosphoramide (B1221513) mustard, which induces cell death. However, in cancer cells with high ALDH activity, aldophosphamide is preferentially oxidized to the non-toxic carboxyphosphamide, thereby preventing the formation of the cytotoxic agent and leading to drug resistance.[4][5] ALDH3A1, along with ALDH1A1, has been identified as a key enzyme in this detoxification pathway.[3][4][6]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. benchchem.com [benchchem.com]
- 3. Aldehyde dehydrogenase as a marker and functional mediator of metastasis in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold hopping based designing of selective ALDH1A1 inhibitors to overcome cyclophosphamide resistance: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNAi-mediated knockdown of aldehyde dehydrogenase class-1A1 and class-3A1 is specific and reveals that each contributes equally to the resistance against 4-hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Phase I Clinical Trial Data for Palifosfamide Combination Therapies: A Comparative Guide
This guide provides a comparative analysis of Phase I clinical trial data for Palifosfamide in combination with other chemotherapeutic agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Palifosfamide's performance in various combination regimens.
Palifosfamide: Mechanism of Action
Palifosfamide is the active metabolite of ifosfamide (B1674421), a bi-functional DNA alkylating agent.[1][2] Unlike its parent compound, Palifosfamide does not require metabolic activation and does not produce metabolites associated with toxicities like encephalopathy or hemorrhagic cystitis.[1][2][3][4] Its mechanism of action involves the irreversible alkylation and cross-linking of DNA at GC base pairs, leading to the inhibition of DNA replication and subsequent cell death.[3][4]
Combination Therapy with Doxorubicin (B1662922)
Preclinical studies demonstrated a synergistic efficacy when Palifosfamide was combined with doxorubicin, providing a strong rationale for clinical evaluation.[1][2] A Phase I study was conducted to evaluate the safety and preliminary efficacy of this combination in patients with advanced refractory tumors.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Patient Population | 13 patients with advanced tumors (8 soft tissue sarcoma, 5 other solid tumors) | [1][2][5] |
| Prior Therapies | Median of two prior therapies | [5] |
| Maximum Tolerated Dose (MTD) | Palifosfamide 150 mg/m² (Days 1-3) + Doxorubicin 75 mg/m² (Day 1) | [1] |
| Dose-Limiting Toxicities | None reported | [1][5] |
| Grade 3/4 Adverse Events | Neutropenia, Thrombocytopenia | [1][2] |
| Efficacy (Evaluable Patients) | 3 out of 12 patients had partial responses (PRs) | [1][2][5] |
| Efficacy in Soft Tissue Sarcoma (STS) | 2 out of 8 STS patients had PRs; 75% had stable disease or better | [5] |
| Median Progression-Free Survival (PFS) | 19-20 weeks | [1][2][5] |
Experimental Protocol
Study Design: This was a Phase I dose-escalation study.[1][2]
Patient Eligibility: Eligible participants were those with advanced refractory tumors for whom no standard therapy was available and for whom doxorubicin treatment was medically acceptable.[1][2] Patients had an ECOG performance status of less than 2.[1]
Dosing Regimen: The treatment was administered in 21-day cycles.[1][2]
-
Palifosfamide: Administered intravenously on days 1, 2, and 3 of each cycle. The starting dose was 100 mg/m² and was escalated.[1]
-
Doxorubicin: Administered intravenously on day 1 of each cycle, with a starting dose of 60 mg/m².[1]
-
Dose Escalation: The doses were escalated up to a maximum of 150 mg/m² for Palifosfamide and 75 mg/m² for doxorubicin.[1]
Pharmacokinetics: Pharmacokinetic profiles for Palifosfamide were determined and compared with those from murine models.[1][2]
Supportive Care: Patients did not receive Mesna or hydration, which are typically required with ifosfamide treatment to prevent bladder toxicity.[1][2]
Combination Therapy with Carboplatin (B1684641) and Etoposide (B1684455)
A Phase Ib study evaluated Palifosfamide in combination with carboplatin and etoposide in patients with small cell lung cancer and other selected cancers.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Patient Population | 22 patients (small cell lung cancer, germ cell tumor, ovarian cancer) | [6] |
| Maximum Tolerated Dose (MTD) | Palifosfamide 130 mg/m² with etoposide and carboplatin | [6] |
| Efficacy (Evaluable Patients) | 13 evaluable patients: 5 partial responses, 4 stable disease, 4 progressive disease | [6] |
Experimental Protocol
Study Design: This was a Phase Ib, open-label, dose-escalation study.[6]
Patient Eligibility: Patients with small cell lung cancer and other selected cancers were included in the study.[6]
Dosing Regimen: The specific dosing schedule for carboplatin and etoposide in this Phase Ib trial is not detailed in the provided search results. However, a subsequent Phase III trial (MATISSE) in extensive-stage small-cell lung cancer provides a reference regimen that was likely informed by the Phase I study.[7]
-
Reference Phase III Regimen (PaCE): 21-day cycles.[7]
Study Endpoints: The study evaluated the safety and efficacy of the combination therapy.[6]
Comparison and Conclusion
Phase I clinical trials of Palifosfamide in combination therapies have demonstrated manageable safety profiles and promising anti-tumor activity in various solid tumors.
-
With Doxorubicin: This combination was well-tolerated, with no dose-limiting toxicities observed up to the maximum planned doses.[1][5] The absence of ifosfamide-related toxicities like encephalopathy and hemorrhagic cystitis is a significant advantage.[1][2][5] The preliminary efficacy, particularly in soft tissue sarcoma, was encouraging and supported advancement to Phase II trials.[5]
-
With Carboplatin and Etoposide: This three-drug combination also appeared to be well-tolerated and showed notable clinical activity in patients with small cell lung cancer, germ cell tumors, and ovarian cancer.[6]
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Facebook [cancer.gov]
- 5. oncozine.com [oncozine.com]
- 6. Palifosfamide combination therapy found effective against small cell lung cancer - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. Carboplatin and Etoposide With or Without Palifosfamide in Untreated Extensive-Stage Small-Cell Lung Cancer: A Multicenter, Adaptive, Randomized Phase III Study (MATISSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Unraveling Palifosfamide Sensitivity: A Guide to Correlating IC50 Values with Gene Expression Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Palifosfamide (B1580618), an active metabolite of ifosfamide (B1674421), is a DNA alkylating agent that has shown activity in various cancers. Understanding the molecular determinants of response to Palifosfamide is crucial for patient stratification and the development of targeted therapeutic strategies. This guide details the experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Palifosfamide in cancer cell lines and for performing gene expression analysis. It further presents a case study on pediatric sarcoma cell lines, correlating Palifosfamide IC50 values with the expression of aldehyde dehydrogenase (ALDH) family genes, which have been implicated in resistance to oxazaphosphorine drugs.
Data Presentation: Palifosfamide IC50 in Pediatric Sarcoma Cell Lines
The following table summarizes the in vitro cytotoxicity of Palifosfamide lysine (B10760008) in a panel of pediatric sarcoma cell lines, as determined by a 72-hour MTT assay.
| Cell Line | Sarcoma Subtype | Palifosfamide Lysine IC50 (µg/mL) |
| OS222 | Osteosarcoma | 7 |
| OS31 | Osteosarcoma | 0.5 - 1.5 |
| OS33 | Osteosarcoma | 0.5 - 1.5 |
| ES-1 | Ewing's Sarcoma | 0.5 - 1.5 |
| ES-2 | Ewing's Sarcoma | 0.5 - 1.5 |
| RMS-1 | Rhabdomyosarcoma | 0.5 - 1.5 |
| RMS-2 | Rhabdomyosarcoma | 0.5 - 1.5 |
Data sourced from a preclinical study on Palifosfamide lysine in pediatric sarcomas.[1]
Correlation with Gene Expression: A Case Study in Sarcoma
Resistance to oxazaphosphorine drugs like ifosfamide and cyclophosphamide (B585) has been associated with the overexpression of aldehyde dehydrogenase (ALDH) enzymes, which are involved in their detoxification.[1][2][3] Since Palifosfamide is the active metabolite of ifosfamide, investigating the correlation between ALDH expression and Palifosfamide sensitivity is a rational starting point.
A study on pediatric sarcoma xenografts, including a cyclophosphamide (CPA)-resistant osteosarcoma xenograft (OS31), mined gene expression data from the Pediatric Preclinical Testing Program.[1] The findings revealed differential expression of ALDH3A1 but not ALDH1A1 in the CPA-resistant OS31 xenograft.[1] This was confirmed by RT-PCR and an ALDH3A1 enzyme assay, which showed significant ALDH3A1 activity in the OS31 xenograft but not in the CPA-sensitive OS33 xenograft.[1] Notably, Palifosfamide demonstrated efficacy against the CPA-resistant, ALDH3A1-overexpressing OS xenograft, suggesting its potential to overcome this resistance mechanism.[1]
This case study highlights a direct correlation between the expression of a specific gene, ALDH3A1, and resistance to a related compound, with Palifosfamide showing promise in overcoming this resistance. This approach of correlating drug sensitivity with the expression of candidate genes is a foundational step in biomarker discovery.
Experimental Protocols
Determination of Palifosfamide IC50 using MTT Assay
The half-maximal inhibitory concentration (IC50) of Palifosfamide can be determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity.
Materials:
-
Palifosfamide
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Palifosfamide in complete culture medium. Remove the existing medium from the cells and add the Palifosfamide dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Palifosfamide concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Gene Expression Profiling using RNA-Sequencing (RNA-Seq)
RNA-Seq is a powerful technique for genome-wide expression profiling, providing a comprehensive view of the transcriptome.
Materials:
-
Cancer cell lines (treated with Palifosfamide and controls)
-
RNA extraction kit
-
DNase I
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. High-quality RNA is essential for reliable RNA-Seq results.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification (for most gene expression studies), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the high-quality reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Identify genes that are significantly differentially expressed between Palifosfamide-sensitive and -resistant cell lines.
-
Pathway and Functional Analysis: Perform gene ontology and pathway analysis to understand the biological functions of the differentially expressed genes.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of Palifosfamide and its relation to ALDH-mediated resistance.
Experimental Workflow
Caption: Workflow for correlating Palifosfamide IC50 with gene expression data.
References
- 1. Preclinical activity of palifosfamide lysine (ZIO-201) in pediatric sarcomas including oxazaphosphorine-resistant osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase Expression Drives Human Regulatory T Cell Resistance to Posttransplantation Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Palifosfamide's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of palifosfamide (B1580618) with its direct precursor, ifosfamide (B1674421), and other standard-of-care chemotherapies. The information is supported by data from clinical and preclinical studies to aid in the evaluation of its therapeutic potential.
Executive Summary
Palifosfamide, the active metabolite of ifosfamide, is a bifunctional DNA alkylating agent. Its direct administration circumvents the need for metabolic activation, potentially reducing the toxicities associated with ifosfamide metabolites. Clinical investigations, most notably the Phase III PICASSO 3 trial, have evaluated its efficacy in combination with doxorubicin (B1662922) for metastatic soft tissue sarcoma. While preclinical studies demonstrated promising antitumor activity, the pivotal Phase III trial did not show a statistically significant improvement in progression-free survival compared to doxorubicin alone. This guide presents the data from these key studies to offer a comprehensive overview of palifosfamide's performance.
Comparative Antitumor Activity of Palifosfamide and Comparators
The following tables summarize the quantitative data from clinical trials evaluating palifosfamide in metastatic soft tissue sarcoma, alongside data for its primary comparator, ifosfamide, and the standard-of-care agent, doxorubicin.
Table 1: Clinical Efficacy of Palifosfamide in Combination with Doxorubicin in Metastatic Soft Tissue Sarcoma (PICASSO 3 Trial)
| Treatment Arm | Number of Patients | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Palifosfamide + Doxorubicin | 226 | 6.0 months | 15.9 months | Not Reported |
| Placebo + Doxorubicin | 221 | 5.2 months | 16.9 months | Not Reported |
Hazard Ratio (PFS): 0.86 (95% CI, 0.68 to 1.08; P = .19) Hazard Ratio (OS): 1.05 (95% CI, 0.79 to 1.39; P = .74)
Table 2: Clinical Efficacy of Single-Agent Ifosfamide in Advanced/Metastatic Soft Tissue Sarcoma
| Study/Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| High-Dose Ifosfamide (14 g/m²) | 45 | 37.7% (6 CR, 11 PR) | Not Reported | Not Reported |
| Ifosfamide (9 g/m²) | Not specified in detail | Not significantly different from doxorubicin | Not significantly different from doxorubicin | Not significantly different from doxorubicin |
| Ifosfamide + Doxorubicin | 50 | 22% (3 CR, 8 PR) | Not Reported | 12 months |
CR: Complete Response; PR: Partial Response
Table 3: Preclinical Antitumor Activity of Palifosfamide
| Cancer Model | Treatment | Key Findings |
| Pediatric Sarcoma Xenografts (osteosarcoma, rhabdomyosarcoma) | Palifosfamide lysine | Significant inhibition of tumor growth and improved event-free survival compared to control. Active against cyclophosphamide-resistant osteosarcoma xenograft.[1] |
| Mammary MX-1 Tumor Xenografts | Palifosfamide-tris + Docetaxel or Doxorubicin | Complete tumor regression in 62-75% of mice. |
Experimental Protocols
PICASSO 3 Phase III Clinical Trial Methodology
The PICASSO 3 trial was an international, randomized, double-blind, placebo-controlled study.[2]
-
Patient Population: Patients with metastatic soft tissue sarcoma who had received no prior systemic therapy.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to one of two treatment arms.
-
Treatment Arms:
-
Arm 1 (Palifosfamide + Doxorubicin): Doxorubicin 75 mg/m² intravenously on day 1, plus palifosfamide 150 mg/m²/day intravenously on days 1 to 3 of a 21-day cycle.
-
Arm 2 (Placebo + Doxorubicin): Doxorubicin 75 mg/m² intravenously on day 1, plus a placebo on days 1 to 3 of a 21-day cycle.
-
-
Treatment Duration: Up to six cycles.
-
Primary Endpoint: Progression-free survival (PFS) as determined by independent radiologic review.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.
Preclinical Xenograft Study Methodology
The following is a generalized protocol for preclinical evaluation of palifosfamide in xenograft models based on published studies.[1]
-
Animal Models: Immunodeficient mice (e.g., SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human sarcoma cell lines (e.g., osteosarcoma, rhabdomyosarcoma) are cultured and then injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Palifosfamide is typically administered intravenously at a specified dose and schedule (e.g., 100 mg/kg/day for three consecutive days).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.
-
Event-Free Survival: The time until tumors reach a specified endpoint volume or the animal requires euthanasia due to tumor burden.
-
-
Statistical Analysis: Statistical tests (e.g., t-test, ANOVA, log-rank test) are used to determine the significance of the differences in tumor growth and survival between treatment and control groups.
Signaling Pathways and Experimental Workflows
Mechanism of Action: DNA Damage Response Pathway
Palifosfamide, as a DNA alkylating agent, exerts its cytotoxic effects by forming covalent bonds with DNA, leading to the formation of DNA adducts and interstrand cross-links. This damage triggers the DNA Damage Response (DDR) pathway, a complex signaling network that senses DNA lesions and coordinates cell cycle arrest, DNA repair, or apoptosis. Evidence from studies on the closely related analogue, mafosfamide, indicates the activation of the ATM/ATR and Chk1/Chk2 signaling cascades, culminating in the phosphorylation and activation of the tumor suppressor protein p53.[3]
References
Navigating Alkylating Agent Resistance: A Comparative Guide to Palifosfamide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy remains a critical obstacle in oncology. Alkylating agents, a cornerstone of many treatment regimens, are often limited by both intrinsic and acquired resistance mechanisms. This guide provides a comparative analysis of Palifosfamide (isophosphoramide mustard), the active metabolite of ifosfamide (B1674421), in the context of cross-resistance with other alkylating agents. By examining available preclinical data and experimental methodologies, this document aims to shed light on the potential advantages of Palifosfamide in overcoming specific resistance pathways.
Overcoming Oxazaphosphorine Resistance: The Palifosfamide Advantage
Palifosfamide is a pre-activated form of ifosfamide, meaning it does not require metabolic activation by hepatic cytochrome P450 enzymes. This inherent characteristic allows it to bypass a key resistance mechanism observed with oxazaphosphorine drugs like ifosfamide and cyclophosphamide (B585).[1][2] Resistance to these agents is often mediated by the overexpression of aldehyde dehydrogenase (ALDH) enzymes, which are involved in their detoxification.[1]
Preclinical studies have demonstrated that Palifosfamide retains activity in tumor models that are resistant to cyclophosphamide due to high levels of ALDH expression.[1] This suggests a lack of cross-resistance with its parent compound, ifosfamide, and cyclophosphamide in tumors where ALDH overexpression is the primary driver of resistance.
Quantitative Cross-Resistance Data
The following tables summarize in vitro and in vivo data for Palifosfamide and provide a broader context for cross-resistance among other common alkylating agents.
Table 1: In Vitro Cytotoxicity of Palifosfamide Lysine (B10760008) in Pediatric Sarcoma Cell Lines
| Cell Line | Histology | IC50 (µg/mL) |
| OS222 | Osteosarcoma | 7 |
| Other Osteosarcoma Cell Lines | Osteosarcoma | 0.5 - 1.5 |
| Ewing's Sarcoma Cell Lines | Ewing's Sarcoma | 0.5 - 1.5 |
| Rhabdomyosarcoma Cell Lines | Rhabdomyosarcoma | 0.5 - 1.5 |
Data from Hingorani P, et al. Cancer Chemother Pharmacol. 2009.[1]
Table 2: In Vivo Activity of Palifosfamide Lysine in Oxazaphosphorine-Resistant Osteosarcoma Xenografts
| Xenograft Model | Characteristics | Treatment | Outcome |
| OS31 | Cyclophosphamide-resistant, ALDH3A1 overexpressing | Palifosfamide lysine | Significant tumor growth inhibition |
| OS33 | Cyclophosphamide-sensitive | Palifosfamide lysine | Significant tumor growth inhibition |
Data from Hingorani P, et al. Cancer Chemother Pharmacol. 2009.[1]
Table 3: General Cross-Resistance Patterns Among Other Alkylating Agents (Illustrative)
| Resistant Cell Line | Selecting Agent | Cross-Resistance Observed | No Cross-Resistance Observed |
| Raji/CP | Cisplatin | Nitrogen Mustard, BCNU | Busulfan, Thiotepa, 4-hydroperoxyifosfamide |
| SCC-25/CP | Cisplatin | Melphalan, 4-hydroxyperoxycyclophosphamide | - |
| 8226/LR-5 | Melphalan | Partial cross-resistance to other bifunctional alkylators | - |
This table provides a general overview of cross-resistance and is not a direct comparison with Palifosfamide. Data compiled from various sources.[3][4]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay) for Palifosfamide
The following protocol is based on the methodology described by Hingorani et al. (2009) for determining the IC50 values of Palifosfamide lysine.
-
Cell Culture: Human sarcoma cell lines (osteosarcoma, Ewing's sarcoma, and rhabdomyosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Palifosfamide lysine is serially diluted to various concentrations in the culture medium. The medium in the wells is replaced with the drug-containing medium, and the plates are incubated for 72 hours.
-
MTT Assay: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is plotted against the drug concentration, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
In Vivo Xenograft Study of Palifosfamide in Cyclophosphamide-Resistant Tumors
This protocol is a summary of the in vivo experiments conducted by Hingorani et al. (2009).
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Tumor Implantation: Cyclophosphamide-resistant (OS31) and -sensitive (OS33) human osteosarcoma xenografts are implanted into the mice.
-
Treatment: Once tumors reach a palpable size, mice are treated with Palifosfamide lysine intravenously at its maximum tolerated dose for three consecutive days.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.
-
Endpoint: The study endpoint is typically a predefined tumor volume or signs of morbidity in the animals. Event-free survival is analyzed.
-
Biomarker Analysis: Gene and protein expression of ALDH is assessed in the xenograft tumors to correlate with drug sensitivity.
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Caption: Mechanism of action and resistance pathway for oxazaphosphorines versus Palifosfamide.
Caption: Experimental workflow for in vitro cross-resistance studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Palifosfamide combination therapy found effective against small cell lung cancer - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of a melphalan-resistant human multiple myeloma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Palifosfamide and Standard-of-Care Treatments for Sarcoma
For Immediate Release
This guide provides a detailed comparison of the efficacy of palifosfamide (B1580618) against current standard-of-care treatments for soft tissue sarcoma. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental protocols, and mechanisms of action to inform future research and clinical development in sarcoma treatment.
Executive Summary
Soft tissue sarcomas (STS) are a rare and heterogeneous group of malignancies. For decades, doxorubicin (B1662922) and ifosfamide (B1674421) have been the cornerstones of first-line chemotherapy. In recent years, targeted therapies and newer cytotoxic agents have expanded the therapeutic landscape. This guide benchmarks the investigational agent palifosfamide against established treatments, including doxorubicin, ifosfamide, pazopanib (B1684535), trabectedin, and eribulin. While early trials of palifosfamide showed promise, the pivotal Phase III PICASSO 3 trial did not demonstrate a statistically significant improvement in progression-free survival when added to doxorubicin. This guide will delve into the data that positions palifosfamide within the broader context of sarcoma therapies.
Efficacy and Safety Comparison of Sarcoma Treatments
The following tables summarize the efficacy and safety data from key clinical trials for palifosfamide and standard-of-care sarcoma treatments.
Table 1: Efficacy of Palifosfamide and Standard-of-Care Treatments in Soft Tissue Sarcoma
| Treatment Regimen | Trial Name | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Palifosfamide + Doxorubicin | PICASSO 3 | First-line metastatic STS | 6.0 months | 15.9 months | Not Reported |
| Doxorubicin + Placebo | PICASSO 3 | First-line metastatic STS | 5.2 months | 16.9 months | Not Reported |
| Pazopanib | PALETTE | Metastatic non-adipocytic STS (previously treated) | 4.6 months[1][2] | 12.5 months[1][2] | 9% (all partial responses)[1] |
| Placebo | PALETTE | Metastatic non-adipocytic STS (previously treated) | 1.6 months[1][2] | 10.7 months[1][2] | 0%[1] |
| Doxorubicin | EORTC 62012 | Advanced/metastatic high-grade STS | 4.6 months | 12.8 months | 14% |
| Doxorubicin + Ifosfamide | EORTC 62012 | Advanced/metastatic high-grade STS | 7.4 months | 14.3 months | 26% |
| Trabectedin | SAR-3007 | Metastatic liposarcoma or leiomyosarcoma (previously treated) | 4.2 months | 12.4 months | Not Reported |
| Dacarbazine | SAR-3007 | Metastatic liposarcoma or leiomyosarcoma (previously treated) | 1.5 months | 12.9 months | Not Reported |
| Eribulin | Study 309 | Advanced liposarcoma or leiomyosarcoma (previously treated) | Statistically significant improvement vs. dacarbazine | Statistically significant improvement vs. dacarbazine | Not Reported |
| Dacarbazine | Study 309 | Advanced liposarcoma or leiomyosarcoma (previously treated) | Not Reported | Not Reported | Not Reported |
Table 2: Common Grade 3/4 Adverse Events
| Treatment Regimen | Trial Name | Neutropenia | Anemia | Fatigue | Diarrhea | Hypertension |
| Palifosfamide + Doxorubicin | PICASSO 3 | 21.4%[3][4] | 16.8%[3] | Not Reported | Not Reported | Not Reported |
| Doxorubicin + Placebo | PICASSO 3 | 12.6%[3][4] | 8.9%[3] | Not Reported | Not Reported | Not Reported |
| Pazopanib | PALETTE | Not Reported | Not Reported | 13%[5] | Not Reported | 7%[5] |
| Placebo | PALETTE | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Doxorubicin | EORTC 62012 | More common in combination arm | More common in combination arm | Not Reported | Not Reported | Not Reported |
| Doxorubicin + Ifosfamide | EORTC 62012 | Leucopenia, neutropenia, febrile neutropenia, anemia, and thrombocytopenia were common | Leucopenia, neutropenia, febrile neutropenia, anemia, and thrombocytopenia were common | Not Reported | Not Reported | Not Reported |
| Trabectedin | SAR-3007 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Eribulin | Study 309 | Neutropenia, fatigue, nausea, alopecia, and constipation were the most common | Not Reported | Neutropenia, fatigue, nausea, alopecia, and constipation were the most common | Not Reported | Not Reported |
Detailed Experimental Protocols
PICASSO 3: A Phase III Study of Palifosfamide plus Doxorubicin
-
Objective: To evaluate the efficacy and safety of palifosfamide in combination with doxorubicin compared with doxorubicin plus placebo in patients with metastatic soft tissue sarcoma who had not received prior systemic therapy for metastatic disease.[4]
-
Study Design: An international, randomized, double-blind, placebo-controlled Phase III trial.[3] 447 patients were randomized (1:1) to receive either palifosfamide plus doxorubicin or placebo plus doxorubicin.[4]
-
Patient Population: Patients with metastatic soft tissue sarcoma with no prior chemotherapy for metastatic disease.[3]
-
Treatment Regimen:
-
Primary Endpoint: Progression-free survival (PFS) as determined by independent radiologic review.[4][6]
-
Secondary Endpoints: Overall survival (OS), safety, and tolerability.[6]
PALETTE: A Phase III Study of Pazopanib
-
Objective: To assess the efficacy and safety of pazopanib in patients with metastatic non-adipocytic soft tissue sarcoma who had progressed after standard chemotherapy.[1][2]
-
Study Design: A randomized, double-blind, placebo-controlled Phase III trial conducted in 72 institutions across 13 countries.[1][2] 369 patients were randomized (2:1) to receive pazopanib or placebo.[1]
-
Patient Population: Patients with metastatic non-adipocytic soft tissue sarcoma who had received prior chemotherapy.[1]
-
Treatment Regimen:
-
Secondary Endpoints: Overall survival (OS), overall response rate, and safety.[7]
Mechanisms of Action and Signaling Pathways
Palifosfamide and Ifosfamide: DNA Alkylating Agents
Palifosfamide is the active metabolite of ifosfamide, a nitrogen mustard alkylating agent.[3] Unlike its parent drug, palifosfamide does not require hepatic activation and does not produce the toxic metabolites acrolein and chloroacetaldehyde, which are associated with hemorrhagic cystitis and neurotoxicity, respectively. Both agents exert their cytotoxic effects by creating covalent bonds with DNA, leading to the formation of inter- and intra-strand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing apoptosis.[8][9]
Doxorubicin: Topoisomerase II Inhibition and Free Radical Formation
Doxorubicin, an anthracycline antibiotic, has a dual mechanism of action. It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that unwinds DNA for replication. This leads to DNA double-strand breaks and subsequent apoptosis.[10][11] Additionally, doxorubicin is metabolized to a semiquinone form, which generates reactive oxygen species (ROS) that cause damage to DNA, proteins, and cell membranes.[10]
Pazopanib: Multi-Targeted Tyrosine Kinase Inhibition
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor (TKI).[12] It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[12][13][14] By inhibiting these receptors, pazopanib blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for angiogenesis and tumor cell proliferation.[12][15]
References
- 1. llusurgonc.org [llusurgonc.org]
- 2. Pazopanib for metastatic soft-tissue sarcoma (PALETTE): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ASCO Post [ascopost.com]
- 4. ascopubs.org [ascopubs.org]
- 5. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 6. PICASSO III: A Phase III, Placebo-Controlled Study of Doxorubicin With or Without Palifosfamide in Patients With Metastatic Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled, Phase III study of pazopanib in patients with soft tissue sarcoma: results from the Japanese subgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 9. Ifosfamide Pharmacology - BioPharma Notes [biopharmanotes.com]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. benchchem.com [benchchem.com]
- 13. urology-textbook.com [urology-textbook.com]
- 14. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 15. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guidance for the Proper Disposal of Palifosfamide Tromethamine
For researchers, scientists, and drug development professionals handling Palifosfamide Tromethamine, a cytotoxic antineoplastic agent, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental protection. All disposal procedures must comply with federal, state, and local regulations governing hazardous waste.
This compound and any materials that have come into contact with it are classified as hazardous. This includes, but is not limited to, personal protective equipment (PPE), laboratory consumables, and spill cleanup materials. Proper segregation and disposal of this waste are critical to prevent contamination and potential harm.
Personal Protective and Safety Equipment
When handling this compound for disposal, it is imperative to use appropriate personal protective equipment to minimize exposure.
| Equipment | Specification |
| Gloves | Double chemotherapy gloves |
| Gown | Protective gown with a solid front |
| Eye Protection | Safety splash goggles (ANSI approved) |
| Respiratory Protection | A respirator is not typically required under routine conditions of use with adequate ventilation, but may be necessary in the event of a spill of the powder form. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action must be taken to contain and decontaminate the affected area.
-
Restrict Access : Immediately limit access to the spill area to prevent the spread of contamination.
-
Utilize Spill Kit : Use a designated spill kit for cytotoxic agents.
-
Decontamination : Clean all contaminated surfaces thoroughly with a mild detergent and rinse twice with water.[1]
-
Waste Disposal : All materials used for cleanup must be disposed of as hazardous drug waste in the appropriately labeled container.[1]
Waste Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. This process begins with the identification of the waste and ends with its removal by a certified hazardous waste transporter.
References
Personal protective equipment for handling Palifosfamide Tromethamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Palifosfamide Tromethamine, an antineoplastic agent. Given its mechanism as a DNA alkylating agent and its classification as the active metabolite of the hazardous drug ifosfamide, it is imperative to handle this compound with the utmost care as a cytotoxic substance.[1][2]
Disclaimer: Safety Data Sheets (SDS) for Palifosfamide have presented conflicting information. While one supplier of the base compound suggests it is not hazardous, the known cytotoxic and antineoplastic properties of this compound necessitate handling it as a hazardous material. Always refer to the specific SDS provided by your supplier and consult with a qualified safety professional before handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to cytotoxic drugs. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Unpacking & Storage | - Single pair of chemotherapy-tested gloves- Protective gown (disposable, lint-free, low-permeability) |
| Compounding & Preparation | - Double pair of chemotherapy-tested gloves- Disposable gown (solid front, long sleeves, tight-fitting cuffs)- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher respirator) |
| Administration | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (if there is a risk of splashing) |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher respirator)- Shoe covers |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown |
Note: Gloves should be powder-free and tested for use with chemotherapy drugs (e.g., ASTM D6978). Gowns should be made of a low-permeability fabric.[3][4]
Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination. All personnel handling cytotoxic drugs should be trained in spill management procedures.[5]
Spill Kit Contents: A dedicated cytotoxic drug spill kit should be readily available in all areas where this compound is handled. The kit should contain:
-
Two pairs of chemotherapy-tested gloves
-
Disposable, impermeable gown
-
Shoe covers
-
N95 respirator
-
Safety goggles or face shield
-
Absorbent pads or pillows
-
Scoop and scraper
-
Designated cytotoxic waste disposal bags
Spill Cleanup Procedure:
-
Secure the Area: Immediately alert others and restrict access to the spill area. Post warning signs.
-
Don PPE: Put on all the PPE from the spill kit.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.
-
Powders: Gently cover the spill with a damp absorbent pad to avoid aerosolizing the powder.
-
-
Clean the Area:
-
Use the scoop and scraper to collect all contaminated materials (including any broken glass) and place them in the cytotoxic waste bag.
-
Clean the spill area with a detergent solution, followed by a rinsing with water. Some protocols recommend a deactivating agent like a sodium hypochlorite (B82951) solution followed by a neutralizer like sodium thiosulfate.[6]
-
-
Dispose of Waste: Seal the cytotoxic waste bag. All contaminated materials, including PPE, must be disposed of as cytotoxic waste.
-
Report the Spill: Follow your institution's procedures for reporting the incident.
Disposal Plan
All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused or Expired Drug | Dispose of as hazardous chemical waste in a designated, sealed, and clearly labeled cytotoxic waste container.[8] |
| Contaminated Sharps | Dispose of immediately in a puncture-resistant, clearly labeled cytotoxic sharps container. Do not recap needles. |
| Contaminated Consumables | (e.g., gloves, gowns, labware, absorbent pads) Place in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container. |
| Empty Vials | Dispose of in the cytotoxic sharps container or as per institutional policy for trace-contaminated items. |
Key Disposal Principles:
-
Segregation: Cytotoxic waste must be segregated from other waste streams.[9]
-
Labeling: All cytotoxic waste containers must be clearly and conspicuously labeled.
-
Containment: Waste containers must be robust, leak-proof, and sealed before removal from the work area.
-
Incineration: High-temperature incineration is the preferred method for the final disposal of cytotoxic waste.[10]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Facebook [cancer.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. safetec.com [safetec.com]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
